1-(2,4-Dihydroxy-3-methylphenyl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-dihydroxy-3-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-5-8(11)4-3-7(6(2)10)9(5)12/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTLZBUHQPQFAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343776 | |
| Record name | 1-(2,4-Dihydroxy-3-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10139-84-1 | |
| Record name | 1-(2,4-Dihydroxy-3-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',4'-Dihydroxy-3'-methylacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(2,4-Dihydroxy-3-methylphenyl)ethanone CAS number 10139-84-1
An In-depth Technical Guide to 1-(2,4-Dihydroxy-3-methylphenyl)ethanone (CAS: 10139-84-1)
Executive Summary
This compound, also known as 2',4'-Dihydroxy-3'-methylacetophenone or 3-Methylresacetophenone, is a substituted acetophenone with significant applications as a synthetic intermediate in the pharmaceutical and cosmetic industries.[1] Its structural features, particularly the dihydroxy-substituted phenyl ring, impart notable antioxidant and biological properties, making it a compound of interest for drug development and scientific research.[1][2] This guide provides a comprehensive technical overview of its chemical properties, synthesis, key applications, and standardized experimental protocols for its evaluation.
Physicochemical & Spectroscopic Properties
The compound is a white to off-white crystalline powder.[2] Its core structure consists of a resorcinol (1,3-dihydroxybenzene) scaffold substituted with both a methyl and an acetyl group, which dictates its chemical reactivity and physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 10139-84-1 | [3][4][5][6] |
| Molecular Formula | C₉H₁₀O₃ | [3][5] |
| Molecular Weight | 166.17 g/mol | [3] |
| Melting Point | 153-156 °C | |
| Appearance | Powder or crystals | |
| SMILES | CC(=O)c1ccc(O)c(C)c1O | |
| InChI Key | KMTLZBUHQPQFAV-UHFFFAOYSA-N | |
| Solubility | Sparingly soluble in water | [2] |
| Storage Temperature | Room temperature |
Characterization of this compound is routinely achieved using standard spectroscopic techniques, including Infrared (IR) spectroscopy to identify the hydroxyl (-OH) and carbonyl (C=O) functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the proton and carbon framework, and Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.
Synthesis via Fries Rearrangement
The synthesis of hydroxyaryl ketones like this compound is classically achieved via the Fries rearrangement.[7] This reaction is of significant industrial importance as direct Friedel-Crafts acylation of phenols often yields phenolic esters rather than the desired hydroxyaryl ketone.[7] The Fries rearrangement involves the intramolecular migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[7]
The choice of reaction conditions, particularly temperature, is critical for directing the regioselectivity of the acylation. Lower temperatures tend to favor the para-substituted product, while higher temperatures favor the ortho-substituted product. This is a classic example of thermodynamic versus kinetic control; the ortho product can form a more stable bidentate complex with the Lewis acid catalyst (e.g., AlCl₃), making it the thermodynamically favored product at higher temperatures.[7]
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(2,4-Dihydroxy-3-methylphenyl)ethanone
Introduction
1-(2,4-Dihydroxy-3-methylphenyl)ethanone, also known as 2',4'-Dihydroxy-3'-methylacetophenone or 4-Acetyl-2-methylresorcinol, is a key intermediate in the synthesis of various pharmaceuticals and a valuable building block in organic chemistry.[1][2] Its chemical structure, featuring a substituted aromatic ring with hydroxyl, methyl, and acetyl groups, gives rise to a nuanced and informative Nuclear Magnetic Resonance (NMR) spectrum. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into peak assignments and the structural information that can be derived. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.
Molecular Structure and Numbering
A clear understanding of the molecular structure and a consistent numbering system are paramount for accurate spectral assignment. The structure and IUPAC numbering for this compound are presented below.
Figure 1: Molecular structure and atom numbering of this compound.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆), is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, the acetyl protons, and the hydroxyl protons. The use of DMSO-d₆ is particularly advantageous for observing hydroxyl protons, as it forms hydrogen bonds with them, which slows down the rate of proton exchange and results in sharper, more defined peaks.[3]
Predicted ¹H NMR Chemical Shifts and Assignments (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-5 | ~6.4 | d | ~8.5 | Aromatic Proton |
| H-6 | ~7.6 | d | ~8.5 | Aromatic Proton |
| 2-OH | ~12.5 | s | - | Phenolic Hydroxyl |
| 4-OH | ~10.4 | s | - | Phenolic Hydroxyl |
| -COCH₃ | ~2.5 | s | - | Acetyl Protons |
| Ar-CH₃ | ~2.1 | s | - | Methyl Protons |
Rationale for Peak Assignments:
-
Aromatic Protons (H-5 and H-6): The two aromatic protons, H-5 and H-6, are ortho to each other, resulting in a doublet for each signal with a typical ortho coupling constant of approximately 8.5 Hz. The H-6 proton is deshielded by the adjacent electron-withdrawing acetyl group, causing it to resonate at a lower field (~7.6 ppm) compared to the H-5 proton (~6.4 ppm), which is influenced by two electron-donating hydroxyl groups.
-
Hydroxyl Protons (2-OH and 4-OH): The hydroxyl proton at the 2-position is expected to be significantly deshielded due to intramolecular hydrogen bonding with the carbonyl oxygen of the acetyl group. This results in a chemical shift at a very low field, around 12.5 ppm. The hydroxyl proton at the 4-position will also be deshielded due to hydrogen bonding with the DMSO-d₆ solvent, appearing around 10.4 ppm.[3] Both hydroxyl protons are expected to appear as sharp singlets in dry DMSO-d₆.
-
Acetyl and Methyl Protons (-COCH₃ and Ar-CH₃): The three protons of the acetyl group and the three protons of the aromatic methyl group are each chemically equivalent and do not have any adjacent protons to couple with. Therefore, they will both appear as sharp singlets. The acetyl protons are deshielded by the adjacent carbonyl group and are expected to resonate around 2.5 ppm, while the aromatic methyl protons will appear at a slightly higher field, around 2.1 ppm.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum of this compound in DMSO-d₆ will display nine distinct signals, corresponding to the nine carbon atoms in the molecule.
Predicted ¹³C NMR Chemical Shifts and Assignments (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| C1 | ~115 | Aromatic Quaternary Carbon |
| C2 | ~162 | Aromatic Quaternary Carbon (bearing -OH) |
| C3 | ~110 | Aromatic Quaternary Carbon (bearing -CH₃) |
| C4 | ~165 | Aromatic Quaternary Carbon (bearing -OH) |
| C5 | ~108 | Aromatic CH |
| C6 | ~132 | Aromatic CH |
| C7 (C=O) | ~203 | Carbonyl Carbon |
| C8 (-COCH₃) | ~32 | Acetyl Methyl Carbon |
| C9 (Ar-CH₃) | ~9 | Aromatic Methyl Carbon |
Rationale for Peak Assignments:
-
Carbonyl Carbon (C7): The carbonyl carbon of the acetyl group is highly deshielded and will appear at the lowest field, typically around 203 ppm.
-
Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons are influenced by the attached substituents. Carbons bearing electron-donating hydroxyl groups (C2 and C4) will be shifted downfield to approximately 162 ppm and 165 ppm, respectively. The carbon attached to the acetyl group (C1) and the methyl group (C3) will be found at around 115 ppm and 110 ppm, respectively. The protonated aromatic carbons, C5 and C6, will resonate at approximately 108 ppm and 132 ppm, respectively, with C6 being further downfield due to its proximity to the acetyl group.
-
Methyl Carbons (C8 and C9): The carbon of the acetyl methyl group (C8) is expected around 32 ppm, while the aromatic methyl carbon (C9) will be found at a much higher field, around 9 ppm.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock the field on the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zg30 (30-degree pulse)
-
Spectral width: ~16 ppm
-
Acquisition time: ~2-3 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 16-64 (adjust for desired signal-to-noise ratio)
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zgpg30 (30-degree pulse with power gating)
-
Spectral width: ~240 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the spectra manually or automatically.
-
Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.[4]
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H spectrum.
-
Pick and list the peaks in both the ¹H and ¹³C spectra.
-
Figure 2: Experimental workflow for NMR data acquisition and processing.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is crucial for its unambiguous identification and characterization. By understanding the influence of the various functional groups on the chemical shifts and coupling patterns, a detailed and accurate assignment of all proton and carbon signals can be achieved. The experimental protocol outlined in this guide provides a robust methodology for obtaining high-quality NMR data, which is essential for reliable structural elucidation in pharmaceutical and chemical research.
References
The Multifaceted Biological Activities of Substituted Dihydroxyacetophenones: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Therapeutic Potential of Dihydroxyacetophenones
Substituted dihydroxyacetophenones, a class of phenolic compounds, have emerged as a promising scaffold in medicinal chemistry. Their inherent structural features, characterized by a ketone and two hydroxyl groups on a benzene ring, bestow upon them a diverse range of biological activities. This guide provides an in-depth exploration of these activities, focusing on their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying mechanisms of action, provides validated experimental protocols for their evaluation, and discusses the structure-activity relationships that govern their therapeutic potential. Our aim is to equip you with the foundational knowledge and practical insights necessary to harness the power of substituted dihydroxyacetophenones in your drug discovery endeavors.
Section 1: The Chemical Core and Its Biological Versatility
The dihydroxyacetophenone backbone is a privileged structure in pharmacognosy and synthetic chemistry. The position of the hydroxyl groups on the aromatic ring, along with the nature and placement of various substituents, profoundly influences the molecule's physicochemical properties and, consequently, its biological profile. This section will explore the key biological activities attributed to this class of compounds.
Antioxidant Properties: Quenching the Fires of Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological feature of numerous diseases. Dihydroxyacetophenones, by virtue of their phenolic hydroxyl groups, are excellent electron donors, enabling them to scavenge free radicals and chelate pro-oxidant metal ions.[1]
The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The 2,4-dihydroxyacetophenone scaffold, in particular, has demonstrated significant radical scavenging activity.[1]
Anti-inflammatory Effects: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli. Chronic inflammation, however, can contribute to the pathogenesis of various disorders. Substituted dihydroxyacetophenones have been shown to exert potent anti-inflammatory effects by modulating key inflammatory pathways.[2] Research indicates their ability to inhibit pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are pivotal in the biosynthesis of prostaglandins and leukotrienes, respectively.[3][4] Furthermore, these compounds can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins.[2]
Antimicrobial Activity: A Broad Spectrum of Defense
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Substituted dihydroxyacetophenones have demonstrated promising activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria.[5][6] The antimicrobial efficacy is often linked to the substitution pattern on the aromatic ring, with halogenated derivatives showing enhanced potency.[7][8] For instance, certain brominated dihydroxyacetophenone derivatives have exhibited significant antibacterial activity against drug-resistant strains like Pseudomonas aeruginosa.[6][7][8]
Anticancer Potential: Targeting the Hallmarks of Cancer
Emerging evidence suggests that substituted dihydroxyacetophenones possess anticancer properties.[7][9][8] Their mechanisms of action are multifaceted and can include the induction of apoptosis (programmed cell death), inhibition of cancer cell proliferation, and suppression of angiogenesis.[10] The cytotoxic effects of these compounds are often evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on various cancer cell lines.[11]
Section 2: Deciphering the Mechanism of Action: Key Signaling Pathways
The biological activities of substituted dihydroxyacetophenones are underpinned by their ability to interact with and modulate critical intracellular signaling pathways. Understanding these molecular mechanisms is paramount for rational drug design and development.
The NF-κB Signaling Pathway: A Central Regulator of Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[12] Phenolic compounds, including dihydroxyacetophenones, have been shown to inhibit NF-κB activation.[5][8] This inhibition can occur at various levels, such as preventing the degradation of the inhibitory IκB proteins or blocking the nuclear translocation of the active NF-κB subunits. By suppressing the NF-κB pathway, these compounds can effectively downregulate the expression of inflammatory cytokines, chemokines, and adhesion molecules.
Caption: Inhibition of the NF-κB signaling pathway by substituted dihydroxyacetophenones.
The MAPK Signaling Pathway: A Network of Cellular Responses
Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including inflammation, proliferation, differentiation, and apoptosis.[13] Phenolic compounds can modulate MAPK signaling, often by inhibiting the phosphorylation of key kinases such as ERK, JNK, and p38.[14][15] By interfering with these pathways, substituted dihydroxyacetophenones can influence the expression of various genes involved in both inflammation and cancer.
Caption: Modulation of the MAPK signaling pathway by substituted dihydroxyacetophenones.
Section 3: Experimental Protocols for Biological Evaluation
This section provides standardized, step-by-step protocols for assessing the key biological activities of substituted dihydroxyacetophenones. Adherence to these methodologies ensures the generation of reliable and reproducible data.
Workflow for In Vitro Bioactivity Screening
Caption: General workflow for screening the biological activities of substituted dihydroxyacetophenones.
Antioxidant Activity Assays
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[16]
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the test compound.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add a defined volume of each sample dilution.
-
Add an equal volume of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of radical scavenging activity.
This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidant compounds.[17][18]
Protocol:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS•+ solution.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound.
-
Add a small volume of the test compound solution to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Trolox is commonly used as a standard.
-
Calculate the percentage of inhibition of the ABTS•+ radical.
Anti-inflammatory Activity Assays
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[9][19]
Protocol:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Add the buffer, heme (cofactor), and epinephrine (cofactor) to a reaction tube.
-
Add the COX-1 or COX-2 enzyme and incubate.
-
Add the test compound (dissolved in a suitable solvent like DMSO) and pre-incubate.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Terminate the reaction after a specific time (e.g., 2 minutes) by adding hydrochloric acid.
-
The product (e.g., PGE2) can be quantified using methods like ELISA or LC-MS/MS.
-
Known COX inhibitors like indomethacin or celecoxib should be used as positive controls.
-
Calculate the percentage of COX inhibition.
This assay measures the inhibition of LOX enzymes, which catalyze the oxidation of polyunsaturated fatty acids.[4][20]
Protocol:
-
Prepare a suitable buffer (e.g., borate buffer).
-
Prepare a solution of the LOX enzyme in the buffer.
-
Prepare a substrate solution (e.g., linoleic acid or arachidonic acid).
-
Dissolve the test compound in a suitable solvent (e.g., DMSO).
-
In a cuvette, mix the enzyme solution and the test compound solution and incubate.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.
-
A known LOX inhibitor can be used as a positive control.
-
Calculate the percentage of LOX inhibition.
Antimicrobial Activity Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21][22][23]
Protocol:
-
Prepare a serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the microbial inoculum to each well of the plate.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visually assessing the lowest concentration of the compound that inhibits microbial growth (no turbidity).
Anticancer Activity Assay
This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[16][20][24][25]
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Section 4: Data Interpretation and Structure-Activity Relationship (SAR)
The data generated from the aforementioned assays provide the foundation for understanding the therapeutic potential of substituted dihydroxyacetophenones.
Quantitative Data Summary
The results of the biological assays should be compiled into clear and concise tables to facilitate comparison and analysis.
Table 1: Antioxidant Activity of Substituted Dihydroxyacetophenones
| Compound ID | Substitution Pattern | DPPH IC50 (µM) | ABTS TEAC |
| DHA-1 | 2,4-dihydroxy | Value | Value |
| DHA-2 | 3,5-dihydroxy | Value | Value |
| DHA-3 | 2,4-dihydroxy-5-bromo | Value | Value |
| ... | ... | ... | ... |
Table 2: Anti-inflammatory Activity of Substituted Dihydroxyacetophenones
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | LOX IC50 (µM) |
| DHA-1 | Value | Value | Value |
| DHA-2 | Value | Value | Value |
| DHA-3 | Value | Value | Value |
| ... | ... | ... | ... |
Table 3: Antimicrobial and Anticancer Activities of Substituted Dihydroxyacetophenones
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MTT IC50 (µM) vs. HeLa |
| DHA-1 | Value | Value | Value |
| DHA-2 | Value | Value | Value |
| DHA-3 | Value | Value | Value |
| ... | ... | ... | ... |
Establishing Structure-Activity Relationships (SAR)
By analyzing the data in the context of the chemical structures, researchers can deduce key SAR insights. For example, it may be observed that the introduction of an electron-withdrawing group at a specific position enhances antimicrobial activity, while a bulky lipophilic substituent improves anticancer potency. These SAR studies are crucial for guiding the design of next-generation dihydroxyacetophenone derivatives with optimized biological profiles.
Conclusion: A Promising Scaffold for Future Therapeutics
Substituted dihydroxyacetophenones represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their ability to modulate key signaling pathways involved in oxidative stress, inflammation, microbial infections, and cancer positions them as attractive starting points for the development of novel therapeutic agents. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for the scientific community, fostering further research and innovation in this exciting area of drug discovery.
References
- 1. Doubts - ABTS Radical Cation Decolorization Assay - Biochemistry [protocol-online.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipoxygenase Inhibitor Screening Assay Kit (ab133087) is not available | Abcam [abcam.com]
- 11. mdpi.com [mdpi.com]
- 12. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Frontiers | Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases [frontiersin.org]
- 15. tandfonline.com [tandfonline.com]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 18. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sphinxsai.com [sphinxsai.com]
- 21. researchgate.net [researchgate.net]
- 22. 2.5.4. DPPH∙ Radical Scavenging Assay [bio-protocol.org]
- 23. DPPH Radical Scavenging Assay [mdpi.com]
- 24. Targeting Nrf2 and NF-κB Signaling Pathways in Cancer Prevention: The Role of Apple Phytochemicals | MDPI [mdpi.com]
- 25. researchgate.net [researchgate.net]
A Technical Guide to the Natural Sources of 1-(2,4-Dihydroxy-3-methylphenyl)ethanone for Researchers and Drug Development Professionals
Abstract
1-(2,4-Dihydroxy-3-methylphenyl)ethanone, also known as 2',4'-Dihydroxy-3'-methylacetophenone, is a phenolic ketone that has garnered interest within the scientific community for its potential biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties[1]. This technical guide provides an in-depth exploration of the natural sources of this compound, outlines putative biosynthetic pathways, and offers detailed, field-proven methodologies for its extraction, isolation, and characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to harness this natural product for further investigation and application.
Introduction: Chemical Identity and Significance
This compound is a substituted acetophenone with the following chemical identity:
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 2',4'-Dihydroxy-3'-methylacetophenone, 3-Methylresacetophenone, 4-Acetyl-2-methylresorcinol |
| CAS Number | 10139-84-1[1][2][3][4] |
| Molecular Formula | C₉H₁₀O₃[1][3][4] |
| Molecular Weight | 166.17 g/mol [3][4] |
| Appearance | Yellow, orange, or brown powder or crystals[4] |
| Melting Point | 153-156 °C[4] |
The presence of hydroxyl and methyl functional groups on the phenyl ring contributes to its bioactivity and makes it a valuable scaffold in medicinal chemistry[1][4]. Understanding its natural origins is paramount for sustainable sourcing and for uncovering novel biological roles.
Identified Natural Sources
This compound has been identified in a variety of natural sources, spanning the plant and fungal kingdoms.
| Kingdom | Family | Genus | Species | Reference(s) |
| Plantae | Myrtaceae | Eucalyptus | E. globulus, E. camaldulensis | [1] |
| Plantae | Orchidaceae | Dendrobium | D. nobile, D. loddigesii | [2][3] |
| Plantae | Ranunculaceae | Anemone | A. rivularis | [5][6] |
| Fungi | Xylariaceae | Nodulisporium | Nodulisporium sp. (endophytic) | [7] |
The diverse origins of this compound suggest multiple evolutionary pathways leading to its biosynthesis, which will be explored in the following section.
Putative Biosynthetic Pathways
The biosynthesis of this compound is likely to proceed through distinct pathways in plants and fungi.
In Plants (Eucalyptus, Dendrobium, Anemone)
In plants, the biosynthesis of acetophenone derivatives generally originates from the shikimate pathway , which produces aromatic amino acids[3][8]. A putative pathway for this compound is proposed as follows:
-
Phenylalanine Synthesis: The shikimate pathway provides the precursor L-phenylalanine.
-
Conversion to Cinnamic Acid: Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid.
-
β-Oxidative Chain Shortening: The cinnamic acid side chain undergoes a β-oxidative process, analogous to fatty acid degradation, to yield an acetyl-CoA starter unit attached to the phenyl ring[3][8].
-
Ring Hydroxylation and Methylation: A series of hydroxylation and methylation steps, catalyzed by specific hydroxylases and methyltransferases, would then modify the phenyl ring to produce the final 2,4-dihydroxy-3-methyl substitution pattern.
Caption: Putative biosynthetic pathway in plants.
In Fungi (Nodulisporium sp.)
In fungi, aromatic polyketides are typically synthesized by non-reducing polyketide synthases (NR-PKSs) [7]. The biosynthesis of this compound in Nodulisporium sp. is likely to follow a polyketide pathway:
-
Polyketide Chain Assembly: An NR-PKS iteratively condenses acetyl-CoA and malonyl-CoA units to form a poly-β-keto chain.
-
Cyclization and Aromatization: The polyketide chain undergoes intramolecular cyclization and subsequent aromatization to form the phenolic ring.
-
Tailoring Reactions: Post-PKS tailoring enzymes, such as hydroxylases and methyltransferases, would then modify the aromatic ring to yield the final product.
Caption: Putative polyketide pathway in fungi.
Methodologies for Extraction and Isolation
A specific, detailed protocol for the isolation of this compound from its natural sources is not extensively documented. Therefore, a generalized, best-practice protocol is presented here, based on established methods for extracting phenolic compounds from plant and fungal matrices.
General Extraction Protocol from Plant Material (Eucalyptus, Dendrobium, Anemone)
This protocol is designed for the extraction of moderately polar phenolic compounds.
Step-by-Step Methodology:
-
Sample Preparation:
-
Air-dry the plant material (leaves, stems, or whole plant) at room temperature or in a ventilated oven at 40-50°C to a constant weight.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Maceration Extraction:
-
Weigh 100 g of the powdered plant material and place it in a 2 L Erlenmeyer flask.
-
Add 1 L of 80% methanol (v/v) to the flask.
-
Seal the flask and macerate for 48 hours at room temperature with continuous agitation on an orbital shaker.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the plant residue twice more with 500 mL of 80% methanol each time.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.
-
-
Solvent-Solvent Partitioning:
-
Suspend the crude extract in 200 mL of distilled water.
-
Perform sequential liquid-liquid partitioning with n-hexane (3 x 200 mL) to remove non-polar compounds, followed by ethyl acetate (3 x 200 mL).
-
Collect the ethyl acetate fractions, as this compound is expected to partition into this phase.
-
Dry the combined ethyl acetate fractions over anhydrous sodium sulfate and evaporate to dryness.
-
Isolation by Column Chromatography
Step-by-Step Methodology:
-
Column Preparation:
-
Pack a glass column (e.g., 40 cm x 4 cm) with silica gel 60 (70-230 mesh) using a slurry packing method with n-hexane.
-
-
Sample Loading:
-
Adsorb the dried ethyl acetate extract onto a small amount of silica gel and load it onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.
-
Collect fractions of 20-30 mL.
-
-
Fraction Analysis:
-
Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize under UV light (254 nm).
-
Pool the fractions containing the compound of interest based on their TLC profiles.
-
-
Final Purification:
-
Further purify the pooled fractions using preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.
-
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group on the ring, the acetyl group, and the hydroxyl protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (both protonated and quaternary), and the two methyl carbons.
Expected Chemical Shifts (based on similar compounds[9][10][11]):
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -COCH₃ | ~2.5-2.6 (s, 3H) | ~200-205 |
| Ar-CH₃ | ~2.1-2.3 (s, 3H) | ~15-20 |
| Aromatic CH | ~6.5-7.8 (d, d) | ~105-135 |
| Ar-COH | - | ~160-165 |
| Ar-COH | - | ~160-165 |
| Ar-C-CH₃ | - | ~115-120 |
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound.
-
Electron Ionization (EI-MS): This technique will likely show the molecular ion peak (M⁺) at m/z 166. Key fragmentation patterns would involve the loss of a methyl group ([M-15]⁺) and an acetyl group ([M-43]⁺).
-
Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 167. In negative ion mode, the deprotonated molecule [M-H]⁻ would be seen at m/z 165.
Caption: Predicted EI-MS fragmentation pathway.
Conclusion and Future Directions
This compound is a naturally occurring phenolic compound with promising bioactivities found in diverse species of plants and fungi. This guide has provided a comprehensive overview of its known natural sources, putative biosynthetic pathways, and generalized protocols for its extraction, isolation, and characterization.
For researchers and drug development professionals, the next steps should focus on:
-
Developing specific and optimized isolation protocols for each of the identified natural sources to improve yields and purity.
-
Quantifying the abundance of this compound in its natural hosts to assess the feasibility of sustainable sourcing.
-
Elucidating the precise biosynthetic pathways through isotopic labeling studies and gene knockout experiments.
-
Conducting extensive biological screening to fully explore the therapeutic potential of this molecule.
By building upon the foundational knowledge presented in this guide, the scientific community can further unlock the potential of this compound for novel applications in medicine and beyond.
References
- 1. Page loading... [guidechem.com]
- 2. 2',4'-DIHYDROXY-3'-METHYLACETOPHENONE CAS#: 10139-84-1 [chemicalbook.com]
- 3. 2',4'-DIHYDROXY-3'-METHYLACETOPHENONE | 10139-84-1 [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. botanyjournals.com [botanyjournals.com]
- 6. OSADHI [neist.res.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. 2,4-Dihydroxyacetophenone(89-84-9) 1H NMR [m.chemicalbook.com]
Introduction: The Structural Diversity of C9H10O3
An In-depth Technical Guide to the Chemical and Physical Properties of C9H10O3 Isomers
The molecular formula C9H10O3 represents a multitude of structural isomers, each possessing unique chemical and physical properties that dictate its behavior and application. This diversity arises from the various possible arrangements of atoms and functional groups, including aldehydes, ketones, esters, ethers, and carboxylic acids, often situated on a benzene ring. For researchers and drug development professionals, understanding the distinct characteristics of each isomer is paramount for identification, purification, and application. This guide provides an in-depth analysis of three prominent and structurally diverse isomers: the preservative Ethylparaben, the flavoring agent Veratraldehyde, and the bioactive ginger-derived compound[1]-Shogaol. We will explore their core properties, analytical characterization methodologies, and safety considerations.
Isomer Focus 1: Ethylparaben (Ethyl 4-hydroxybenzoate)
Ethylparaben, the ethyl ester of p-hydroxybenzoic acid, is a member of the paraben family, widely utilized for its antimicrobial properties in cosmetics, pharmaceuticals, and food products.[2] Its efficacy is rooted in its ability to disrupt microbial cellular membranes.[2]
Structure and Chemical Identity
-
IUPAC Name: Ethyl 4-hydroxybenzoate
-
CAS Number: 120-47-8
-
Chemical Class: Phenolic Ester
References
An In-depth Technical Guide to 1-(2,4-Dihydroxy-3-methylphenyl)ethanone: Synthesis, Spectroscopic Characterization, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2,4-Dihydroxy-3-methylphenyl)ethanone, a phenolic compound with significant potential in various scientific and therapeutic fields. The document details its chemical identity, synthesis, and spectroscopic properties. Furthermore, it explores its known and putative biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects, supported by insights from related acetophenone derivatives. This guide is intended to be a valuable resource for researchers and professionals in drug discovery and development, offering foundational knowledge and methodologies for future investigations.
Chemical Identity and Nomenclature
This compound is an aromatic ketone characterized by a phenyl ring substituted with two hydroxyl groups, a methyl group, and an acetyl group.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 2',4'-Dihydroxy-3'-methylacetophenone, 3-Methyl-2,4-dihydroxyacetophenone, 3-Methylresacetophenone, 4-Acetyl-2-methylresorcinol |
| CAS Number | 10139-84-1 |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol |
| InChI Key | KMTLZBUHQPQFAV-UHFFFAOYSA-N |
Physical Properties:
This compound typically appears as a white to off-white or yellow-orange crystalline powder.[1][2] It is sparingly soluble in water but shows better solubility in organic solvents like ethanol.[1]
Synthesis of this compound
The synthesis of this compound can be achieved through the Friedel-Crafts acylation of 2-methylresorcinol. A common method involves the reaction of 2-methylresorcinol with acetic anhydride in the presence of a Lewis acid catalyst such as boron trifluoride etherate.[1]
Experimental Protocol: Acylation of 2-Methylresorcinol
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
2-Methylresorcinol
-
Acetic anhydride
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylresorcinol in an appropriate anhydrous solvent.
-
Addition of Reagents: Cool the solution in an ice bath (0 °C). Slowly add acetic anhydride to the solution, followed by the dropwise addition of boron trifluoride etherate.[1]
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to a specified temperature (e.g., 75 °C) for several hours (e.g., 6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[1]
-
Work-up: Upon completion, cool the reaction mixture and quench by carefully adding dilute hydrochloric acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
Diagram 1: Synthesis Workflow
References
A Technical Guide to the Pharmacological Relevance of Methyl-Dihydroxyacetophenones
Abstract: Methyl-dihydroxyacetophenones represent a compelling class of phenolic compounds with a diverse and potent range of pharmacological activities. As structural analogs of naturally occurring acetophenones, these molecules have attracted significant interest in medicinal chemistry and drug development.[1][2] This technical guide provides an in-depth analysis of the key pharmacological properties of various methyl-dihydroxyacetophenone isomers, with a primary focus on their antioxidant, anti-inflammatory, and cytoprotective mechanisms. We will explore the molecular pathways they modulate, present standardized protocols for their evaluation, and offer a comparative analysis of their structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this promising class of molecules.
Introduction to Acetophenones in Medicinal Chemistry
Acetophenones are a class of aromatic ketones characterized by an acetyl group attached to a benzene ring.[3] This chemical scaffold is prevalent in numerous natural products, particularly in plants and fungi, where they contribute to the organism's defense and signaling mechanisms.[1][2] In medicinal chemistry, the acetophenone core serves as a versatile template for the synthesis of novel therapeutic agents. The addition of hydroxyl (-OH) and methyl (-CH3) groups to the phenyl ring dramatically influences the molecule's physicochemical properties, such as its polarity, redox potential, and ability to interact with biological targets. These substitutions are pivotal in defining the pharmacological profile of the resulting methyl-dihydroxyacetophenone derivatives, which have demonstrated significant potential in areas like neurodegeneration, cardiovascular disorders, and cancer.[4][5]
The Chemical Landscape of Methyl-Dihydroxyacetophenones
The pharmacological activity of methyl-dihydroxyacetophenones is intrinsically linked to the substitution pattern on the aromatic ring. The precise positioning of the two hydroxyl groups and one methyl group dictates the molecule's electronic properties and steric hindrance, which in turn governs its interaction with enzymes and receptors.
Common isomers include:
-
2',4'-Dihydroxy-3'-methylacetophenone: Studied for its potential anti-inflammatory and anticancer properties.[6]
-
2',4'-Dihydroxy-6'-methylacetophenone: A naturally occurring phenolic acetophenone with known antimicrobial activity.[3]
-
3',4'-Dihydroxyacetophenone (DHAP): While not methylated itself, it is a crucial reference compound. It is a potent antioxidant and tyrosinase inhibitor that protects against oxidative stress-induced cell damage.[7][8]
-
Apocynin (4'-Hydroxy-3'-methoxyacetophenone): A well-studied methoxy-substituted catechol that serves as a vital benchmark.[9] It is a renowned inhibitor of NADPH oxidase, a key enzyme in the production of reactive oxygen species (ROS).[9][10][11][12]
The presence of catechol-like dihydroxy functionalities is particularly important for the antioxidant activity of these compounds, enabling them to effectively scavenge free radicals.
Key Pharmacological Activities and Mechanisms of Action
Methyl-dihydroxyacetophenones exhibit a broad spectrum of biological effects, primarily rooted in their ability to modulate oxidative stress and inflammatory pathways.
Potent Antioxidant and Radical Scavenging Properties
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous diseases. Dihydroxyacetophenone derivatives are potent antioxidants.[13]
Mechanism of Action: The primary antioxidant mechanism involves direct radical scavenging. The phenolic hydroxyl groups can donate a hydrogen atom to neutralize free radicals, such as the superoxide anion (O₂⁻) and hydroxyl radical (•OH). This process is particularly efficient in compounds with a 3',4'-dihydroxy (catechol) arrangement.
Furthermore, compounds like 3',4'-DHAP have been shown to exert their antioxidant effects by modulating endogenous defense systems.[8] A key pathway is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][14] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of protective enzymes like heme oxygenase-1 (HO-1).[8][14]
Caption: Nrf2-ARE antioxidant response pathway activated by methyl-dihydroxyacetophenones.
Broad-Spectrum Anti-inflammatory Effects
Chronic inflammation is another critical factor in the progression of many diseases. Methyl-dihydroxyacetophenones have demonstrated significant anti-inflammatory capabilities.[13][15]
Mechanism of Action: A central mechanism for the anti-inflammatory action of these compounds is the inhibition of the NADPH oxidase (NOX) enzyme complex.[10][12] Apocynin, a related compound, is a classic inhibitor that prevents the assembly of the active NOX enzyme by blocking the translocation of cytosolic subunits (like p47-phox) to the cell membrane.[4][11] This inhibition reduces the production of superoxide, a key inflammatory mediator.[12]
Additionally, these compounds can suppress inflammatory signaling through the nuclear factor-kappa B (NF-κB) pathway.[9][16] In unstimulated cells, NF-κB is held inactive in the cytoplasm. Inflammatory stimuli lead to its activation and translocation to the nucleus, where it triggers the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and the enzyme inducible nitric oxide synthase (iNOS).[16] Compounds like 2',5'-Dihydroxyacetophenone (DHAP) have been shown to block NF-κB activation, thereby reducing the production of these inflammatory mediators.[16]
Caption: Inhibition of the NF-κB inflammatory pathway by methyl-dihydroxyacetophenones.
Other Pharmacological Activities
Beyond these core activities, various derivatives have shown other promising effects:
-
Antimicrobial Activity: Certain isomers, such as 2',4'-dihydroxy-6'-methoxyacetophenone, exhibit antimicrobial properties. Derivatives have also shown efficacy against drug-resistant bacteria like Pseudomonas aeruginosa.[17]
-
Tyrosinase Inhibition: 3',4'-Dihydroxyacetophenone is a potent inhibitor of tyrosinase, the key enzyme in melanin synthesis, suggesting its potential use in treating hyperpigmentation disorders.[7]
-
Cardioprotective Effects: Apocynin and DHAP have been investigated for their ability to protect the heart from ischemia/reperfusion injury and to improve endothelial function.[12][18]
Methodologies for Pharmacological Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized, self-validating protocols are essential.
In Vitro Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change that can be measured spectrophotometrically.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in methanol or DMSO.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
Ascorbic acid is used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of various concentrations of the test compound or control to the wells.
-
For the blank, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration of the test compound.
-
Cellular Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay quantifies the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Step-by-Step Protocol:
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Untreated cells serve as a negative control.
-
-
Measurement of Nitrite:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Calculation:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only treated cells.
-
Comparative Analysis and Structure-Activity Relationships (SAR)
The pharmacological potency of methyl-dihydroxyacetophenones is highly dependent on their structure. By comparing the activity of different isomers, we can deduce key structure-activity relationships.
| Compound | Pharmacological Activity | Reported IC50 / Potency | Key Structural Features | Reference |
| 3',4'-Dihydroxyacetophenone (DHAP) | Tyrosinase Inhibition | IC50: 10 µM | Catechol (3',4'-dihydroxy) group | [7] |
| Antioxidant (Nrf2/HO-1) | Effective at 10 µmol/l | Catechol group | [8][14] | |
| Apocynin | NADPH Oxidase Inhibition | IC50: 10 µM | 4'-Hydroxy, 3'-methoxy group | [10] |
| 2',5'-Dihydroxyacetophenone | iNOS Inhibition | Significantly inhibits NO production | Hydroquinone-like structure | [16] |
| 2,4-dihydroxyacetophenone benzoylhydrazone | DPPH Radical Scavenging | Most potent scavenger in its series | 2',4'-dihydroxy (resorcinol) core | [19] |
Key Insights from SAR:
-
A catechol moiety (3',4'-dihydroxy) is strongly correlated with potent antioxidant and tyrosinase inhibitory activity.
-
The resorcinol moiety (2',4'-dihydroxy) also confers significant radical scavenging ability.
-
Methylation or methoxylation of one hydroxyl group, as seen in apocynin , can fine-tune the activity, leading to specific enzyme inhibition (e.g., NADPH oxidase) rather than broad radical scavenging.
Future Directions and Therapeutic Potential
Methyl-dihydroxyacetophenones are a promising class of compounds with clear therapeutic potential, particularly in diseases underpinned by oxidative stress and inflammation.
Future Research Should Focus On:
-
Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
-
In Vivo Efficacy: Moving beyond in vitro and cellular assays to test the most promising candidates in animal models of relevant diseases (e.g., neurodegenerative diseases, atherosclerosis, inflammatory skin conditions).
-
Lead Optimization: Synthesizing novel derivatives to improve potency, selectivity, and pharmacokinetic properties. For example, creating prodrugs or nanoparticle formulations could enhance bioavailability.[4]
-
Toxicity Studies: Comprehensive toxicological evaluation is necessary to ensure the safety of any potential drug candidate.
The versatility of the acetophenone scaffold, combined with the potent bioactivity conferred by the methyl and dihydroxy substituents, positions this compound class as a valuable starting point for the development of next-generation therapeutics for a wide range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PhytoBank: Showing Di-Me ether-2',4'-Dihydroxy-6'-methylacetophenone, (PHY0009374) [phytobank.ca]
- 4. Pharmacology of apocynin: a natural acetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 3,4-Dihydroxyacetophenone attenuates oxidative stress-induced damage to HUVECs via regulation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. nbinno.com [nbinno.com]
- 14. 3,4‑Dihydroxyacetophenone attenuates oxidative stress‑induced damage to HUVECs via regulation of the Nrf2/HO‑1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Researcher's Guide to the Friedel-Crafts Acylation of Aromatic Compounds for the Synthesis of Substituted Acetophenones
Abstract
The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, remains an indispensable tool for the formation of carbon-carbon bonds on aromatic rings.[1][2] This electrophilic aromatic substitution (EAS) reaction is particularly vital in pharmaceutical and fine chemical synthesis for producing aryl ketones, such as substituted acetophenones, which are key intermediates. This guide provides an in-depth examination of the reaction mechanism, offers detailed, field-proven protocols for the synthesis of acetophenones from both activated and deactivated aromatic substrates, and addresses common challenges and optimization strategies.
The Underlying Science: Mechanism and Rationale
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution pathway.[1][2] The reaction's success hinges on the generation of a potent electrophile, the acylium ion, which is strong enough to overcome the aromaticity of the benzene ring.
1.1. Generation of the Acylium Ion Electrophile
The reaction is initiated by the interaction between an acylating agent (typically an acyl chloride or acid anhydride) and a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[2][3] The Lewis acid coordinates to the halogen of the acyl chloride, creating a highly polarized complex.[4][5] This complex then cleaves to form a resonance-stabilized acylium ion (CH₃CO⁺), a powerful electrophile.[2][6][7]
Caption: General mechanism of Friedel-Crafts acylation.
1.2. The Role of the Lewis Acid Catalyst
Unlike Friedel-Crafts alkylation, the acylation reaction requires stoichiometric amounts (or more) of the Lewis acid catalyst.[1] This is because the product, an aryl ketone, is a Lewis base that forms a stable complex with the AlCl₃.[1][6] This complex deactivates the catalyst, preventing it from participating in further reactions. An aqueous workup is necessary to hydrolyze this complex and liberate the final ketone product.[1][6][8]
1.3. Influence of Aromatic Ring Substituents
The nature of the substituents on the aromatic ring profoundly impacts the reaction's rate and regioselectivity.
-
Activating Groups: Electron-donating groups (e.g., -OCH₃, -CH₃) increase the nucleophilicity of the aromatic ring, accelerating the reaction. They direct the incoming acyl group primarily to the ortho and para positions.[9] Steric hindrance often favors the para product.[4]
-
Deactivating Groups: Electron-withdrawing groups (e.g., -NO₂, -CN, and even the acetyl group of the product itself) decrease the ring's electron density, making the reaction slower and requiring harsher conditions.[9][10] These groups direct acylation to the meta position.[9] Importantly, strongly deactivated rings (like nitrobenzene) and rings with amine substituents (-NH₂, -NHR, -NR₂) are generally unreactive in Friedel-Crafts acylation.[11]
Experimental Protocols
2.1. Essential Materials and Equipment
-
Reagents: Anhydrous aluminum chloride (AlCl₃), acylating agent (acetyl chloride or acetic anhydride), substituted benzene derivative, dichloromethane (DCM, anhydrous), diethyl ether, saturated sodium bicarbonate (NaHCO₃) solution, saturated sodium chloride (NaCl) solution (brine), anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), hydrochloric acid (HCl), ice.
-
Equipment: Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer and stir bar, ice bath, separatory funnel, rotary evaporator, glassware for extraction and filtration, pH paper.
2.2. Safety First: Handling Anhydrous Aluminum Chloride
Anhydrous AlCl₃ is a highly reactive and hazardous substance. Strict adherence to safety protocols is mandatory.
-
Moisture Sensitivity: AlCl₃ reacts violently and exothermically with water and moist air, releasing toxic hydrogen chloride (HCl) gas.[12][13] All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using a drying tube.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, acid-resistant gloves (e.g., nitrile or PVC), and a lab coat.[12][14] Work exclusively in a certified chemical fume hood.[14][15]
-
Emergency Preparedness: In case of skin contact, brush off excess solid and flush the affected area with copious amounts of water for at least 15-30 minutes.[13][15] Seek immediate medical attention.[12]
2.3. General Protocol for Friedel-Crafts Acylation
This general procedure can be adapted based on the specific substrate and scale.
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a drying tube or nitrogen inlet.
-
Catalyst Suspension: In the fume hood, carefully add anhydrous aluminum chloride (1.1 to 1.3 molar equivalents) to the reaction flask containing an anhydrous solvent like dichloromethane.
-
Cooling: Cool the suspension to 0°C using an ice bath. The reaction is often exothermic, and initial cooling prevents side reactions.[8]
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride, 1.0 molar equivalent) dropwise from the addition funnel to the stirred AlCl₃ suspension.
-
Substrate Addition: After the initial addition, add the aromatic substrate (1.0 molar equivalent), either neat or dissolved in a minimal amount of anhydrous solvent, dropwise via the addition funnel. Control the addition rate to maintain a gentle reflux if necessary.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction time can vary from 30 minutes to several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[16][17] This hydrolyzes the aluminum chloride-ketone complex and quenches any remaining reactive species.[8] This step should be performed in the fume hood as HCl gas will be evolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer one or two more times with an organic solvent (e.g., dichloromethane or diethyl ether).[18][19]
-
Washing: Combine the organic extracts and wash sequentially with dilute HCl, water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.[18]
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.[19] Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization (if solid) or distillation (if liquid).
Caption: A generalized workflow for Friedel-Crafts acylation.
Case Studies: Synthesizing Substituted Acetophenones
3.1. Case Study 1: Acylation of an Activated Ring (Anisole)
The synthesis of 4-methoxyacetophenone from anisole is a classic example involving an activated aromatic ring. The electron-donating methoxy group strongly directs the acylation to the para position.[9]
| Parameter | Condition/Value | Source |
| Substrate | Anisole | [19][20] |
| Acylating Agent | Acetic Anhydride | [19][20] |
| Catalyst | Aluminum Chloride (AlCl₃) | [20] |
| Solvent | Dichloromethane (DCM) or none | [19] |
| Key Outcome | High selectivity for 4-methoxyacetophenone | [21][22] |
| Typical Yield | Can be quantitative, though workup losses occur | [21] |
Causality Insight: The methoxy group is a powerful activating group, making the reaction rapid. Using a milder acylating agent like acetic anhydride is often sufficient. Some modern methods even employ reusable solid acid catalysts like zeolites to achieve high selectivity and create a greener synthetic route.[21][22][23]
3.2. Case Study 2: Acylation of a Moderately Activated Ring (Toluene)
Toluene, with its moderately activating methyl group, acylates readily to form primarily p-methylacetophenone due to steric hindrance at the ortho positions.[4]
| Parameter | Condition/Value | Source |
| Substrate | Toluene | [18][24] |
| Acylating Agent | Acetic Anhydride or Acetyl Chloride | [18][24] |
| Catalyst | AlCl₃, FeCl₃, or Solid Acids | [4][24] |
| Key Outcome | High selectivity for p-methylacetophenone (~97%) | [4][24] |
| Typical Yield | 60-90% | [4][25] |
Causality Insight: While AlCl₃ is effective, other Lewis acids like FeCl₃ can also be used, sometimes offering a milder alternative.[4] Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes while maintaining good yields.[25]
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive catalyst (moisture exposure), strongly deactivated substrate, insufficient reaction time/temperature. | Ensure all reagents and glassware are anhydrous. Use fresh, high-quality AlCl₃. For deactivated substrates, consider using a more reactive acylating agent or higher temperatures. Increase reaction time and monitor by TLC. |
| Formation of Byproducts | Polysubstitution (less common in acylation), reaction temperature too high, impure starting materials. | The product ketone is deactivating, which prevents further acylation.[4][11] Maintain proper temperature control, especially during initial addition. Purify starting materials before use. |
| Difficult Workup | Emulsion formation during extraction, incomplete hydrolysis of the aluminum complex. | Add brine to the separatory funnel to help break emulsions. Ensure vigorous stirring during the quenching step with ice/HCl to fully decompose the complex. |
Product Characterization
Confirmation of the desired substituted acetophenone is typically achieved through a combination of spectroscopic methods and physical property measurements.
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. For a typical acetophenone, expect a singlet around 2.6 ppm for the methyl protons (CH₃) and characteristic aromatic signals.[26] The carbonyl carbon appears around 197-200 ppm in the ¹³C NMR spectrum.[26][27]
-
Infrared (IR) Spectroscopy: Look for a strong, sharp absorption band for the carbonyl (C=O) stretch, typically in the range of 1670-1690 cm⁻¹.
-
Melting Point: If the product is a solid, a sharp melting point that matches the literature value is a good indicator of purity.
Conclusion
The Friedel-Crafts acylation is a robust and versatile method for the synthesis of substituted acetophenones. A thorough understanding of the reaction mechanism, particularly the role of the catalyst and the influence of substrate electronics, is critical for success. By adhering to strict anhydrous conditions, implementing careful temperature control, and following systematic workup procedures, researchers can reliably produce these valuable chemical intermediates for a wide range of applications in research and development.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. alexandonian.com [alexandonian.com]
- 10. benchchem.com [benchchem.com]
- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 12. redox.com [redox.com]
- 13. nj.gov [nj.gov]
- 14. carlroth.com [carlroth.com]
- 15. dcmshriram.com [dcmshriram.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. websites.umich.edu [websites.umich.edu]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]
- 20. scribd.com [scribd.com]
- 21. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst - Green and Sustainable Chemistry - SCIRP [scirp.org]
- 22. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. rsc.org [rsc.org]
- 27. cdnsciencepub.com [cdnsciencepub.com]
Application Notes & Protocols: 1-(2,4-Dihydroxy-3-methylphenyl)ethanone in Medicinal Chemistry
Abstract
1-(2,4-Dihydroxy-3-methylphenyl)ethanone, also known as 2',4'-Dihydroxy-3'-methylacetophenone, is a substituted acetophenone that serves as a versatile scaffold and key intermediate in medicinal chemistry.[1][2] Its unique structural features, including a resorcinol moiety ortho-substituted with a methyl group and an acetyl group, confer a range of biological activities and make it a valuable starting material for the synthesis of novel therapeutic agents. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of this compound, detailing its role as a building block for pharmacologically active molecules and outlining protocols for evaluating its biological potential.
Introduction and Chemical Profile
This compound (herein referred to as DMPE) is a phenolic ketone naturally found in plants like Eucalyptus globulus, where it is believed to contribute to the plant's native antimicrobial and antioxidant properties.[3] The compound's structure is characterized by two hydroxyl groups and a methyl group on the phenyl ring, which enhance its reactivity and allow for extensive functionalization in synthetic schemes.[1][2] These reactive sites are crucial for developing derivatives with tailored pharmacological profiles.
Table 1: Physicochemical Properties of DMPE
| Property | Value | Source |
| CAS Number | 10139-84-1 | [2][3] |
| Molecular Formula | C₉H₁₀O₃ | [1][3] |
| Molecular Weight | 166.17 g/mol | [1][2] |
| Appearance | Yellow, orange, or brown powder/crystals | [1][2] |
| Melting Point | 153-156 °C | [1][2] |
| Solubility | Sparingly soluble in water | [3] |
| Polar Surface Area | 35.53 Ų | [3] |
The presence of hydroxyl groups makes DMPE a potent antioxidant, capable of scavenging free radicals, which is a valuable property in both pharmaceutical and cosmetic applications.[1][3][4] Its utility extends to being a crucial intermediate in the synthesis of anti-inflammatory, analgesic, and antimicrobial agents.[1][4]
Core Applications in Medicinal Chemistry
The DMPE scaffold is a privileged structure for generating derivatives with diverse biological activities. The hydroxyl and acetyl groups serve as primary handles for chemical modification.
Antimicrobial Agents
Phenolic compounds are well-established antimicrobial agents. DMPE and its derivatives have been investigated for their activity against a range of pathogens. The mechanism is often attributed to the disruption of microbial cell membranes and inhibition of essential enzymes.
-
Structure-Activity Relationship (SAR): The antimicrobial potency of DMPE derivatives can be enhanced by introducing lipophilic groups to improve cell wall penetration or by forming Schiff bases or chalcones to create more extensive conjugated systems that can interact with biological targets.[5] Studies on related acetophenone derivatives have shown that functionalization can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria.[6]
Antioxidant and Anti-inflammatory Agents
The resorcinol-like arrangement of hydroxyl groups in DMPE is a classic feature of potent radical scavengers. This intrinsic antioxidant activity is the foundation for its use in developing anti-inflammatory drugs and skin-protective cosmetic formulations.[1][3]
-
Mechanism of Action: The antioxidant effect arises from the ability of the phenolic hydroxyl groups to donate a hydrogen atom to stabilize free radicals, thereby terminating oxidative chain reactions.[7] This mechanism helps protect cells from oxidative stress, a key factor in inflammation and aging.[3] DMPE serves as a precursor for more complex anti-inflammatory drugs.[4]
Anticancer Agents
The development of novel anticancer agents is a primary focus of medicinal chemistry. Derivatives of dihydroxyphenyl compounds have shown promise by inhibiting the proliferation of various cancer cell lines.[8][9]
-
Synthetic Strategy: DMPE can be used to synthesize chalcones, which are known precursors to flavonoids and isoflavonoids with a wide range of pharmacological activities, including anticancer effects.[5] Research has demonstrated that derivatives of 2,4-dihydroxyphenyl structures can inhibit the growth of lung, colon, and glioma cancer cells, sometimes with selectivity over normal cells.[8][9]
Key Experimental Protocols
The following protocols are foundational for evaluating the therapeutic potential of DMPE and its derivatives. Note: These are generalized methods and should be optimized for specific experimental conditions.
Protocol 1: Synthesis of a Chalcone Derivative from DMPE
This protocol describes a base-catalyzed Claisen-Schmidt condensation, a standard method for synthesizing chalcones.
Rationale: This reaction creates an α,β-unsaturated ketone system, a common pharmacophore in many biologically active molecules.[5] The choice of an aromatic aldehyde will determine the substitution pattern of the second aromatic ring, allowing for the creation of a diverse library of compounds.
-
Dissolution: Dissolve 1 equivalent of DMPE and 1.1 equivalents of a selected aromatic aldehyde in ethanol.
-
Catalysis: Add a catalytic amount of a strong base (e.g., 40% aqueous KOH) dropwise to the solution while stirring at room temperature. The base deprotonates the α-carbon of the acetophenone, initiating the condensation.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).
-
Workup: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl. The chalcone product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry).
Diagram 1: General Workflow for Chalcone Synthesis and Bio-Evaluation This diagram outlines the logical flow from starting materials to biological testing.
Caption: Workflow from synthesis to biological screening.
Protocol 2: In Vitro Antioxidant Activity Assessment (DPPH Assay)
This protocol measures the radical scavenging ability of a compound.
Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method to screen for antioxidant activity. The stable DPPH radical has a deep violet color, which is reduced to a pale yellow upon accepting a hydrogen atom from an antioxidant compound. The degree of color change is proportional to the scavenging activity.
-
Preparation: Prepare a stock solution of the test compound (e.g., DMPE derivative) in methanol or DMSO. Also, prepare a 0.1 mM solution of DPPH in methanol.
-
Assay Setup: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound.
-
Controls:
-
Negative Control: 100 µL DPPH solution + 100 µL solvent.
-
Positive Control: 100 µL DPPH solution + 100 µL of a known antioxidant (e.g., Ascorbic Acid or Trolox).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
IC₅₀ Determination: Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Rationale: The broth microdilution method is a standardized technique to quantify antimicrobial activity. It provides a quantitative result (the MIC value), which is essential for comparing the potency of different compounds. Including positive and negative controls ensures the validity of the assay.
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare an inoculum of the test microorganism (e.g., S. aureus) standardized to a 0.5 McFarland turbidity.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in appropriate growth media (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls:
-
Growth Control (Negative): Media + Inoculum (no compound).
-
Sterility Control: Media only (no inoculum).
-
Positive Control: Media + Inoculum + a known antibiotic (e.g., Ciprofloxacin).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
The biological activity of DMPE derivatives is highly dependent on their chemical structure. Understanding these relationships is key to designing more potent and selective molecules.
Diagram 2: Key Structural Features of DMPE for Medicinal Chemistry This diagram highlights the functional groups of DMPE and their roles in biological activity and synthetic modification.
Caption: SAR analysis of the DMPE core structure.
-
Hydroxyl Groups: The two hydroxyl groups are critical for antioxidant activity and for forming hydrogen bonds with enzyme active sites.[7] Their positions are key; the 1,3-diol (resorcinol) arrangement is particularly effective for radical scavenging.
-
Methyl Group: The ortho-methyl group provides steric hindrance and increases lipophilicity. This can influence how the molecule fits into a binding pocket and its ability to cross cell membranes.
-
Acetyl Group: The acetyl group's α-protons are acidic, making this position a prime site for condensation reactions to build larger molecules like chalcones and Schiff bases.[5][10] This group is essential for its role as a synthetic intermediate.
Conclusion and Future Perspectives
This compound is a compound of significant interest in medicinal chemistry due to its inherent biological properties and its versatility as a synthetic building block.[1] Its established role as a precursor for antimicrobial, antioxidant, and anticancer agents highlights its potential for the development of new therapeutics.[3] Future research should focus on creating diverse libraries of DMPE derivatives and employing high-throughput screening to identify novel lead compounds. Further investigation into the precise mechanisms of action of these derivatives will be crucial for their optimization and potential clinical translation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [guidechem.com]
- 4. School of Computing - Student Rooms | Virtual tour generated by Panotour [applications2.napier.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, their lipophilicity and anticancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Comprehensive Characterization of 1-(2,4-Dihydroxy-3-methylphenyl)ethanone
Introduction
1-(2,4-Dihydroxy-3-methylphenyl)ethanone, also known as 2',4'-Dihydroxy-3'-methylacetophenone, is a key chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a substituted phenolic ring, imparts specific chemical properties that are leveraged in the development of anti-inflammatory drugs, cosmetic antioxidants, and as a flavoring agent.[1] Given its role in these applications, rigorous analytical characterization is imperative to confirm its identity, purity, and quality.
This document provides a comprehensive guide to the essential analytical techniques for the characterization of this compound. It is designed for researchers, quality control analysts, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind the chosen methodologies. The aim is to provide a self-validating framework for the complete analytical assessment of this compound.
Physicochemical Properties
A foundational understanding of the compound's properties is critical for method development, particularly for chromatographic and spectroscopic techniques.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | [2][3] |
| Molecular Weight | 166.17 g/mol | [3] |
| IUPAC Name | 1-(2,4-dihydroxy-3-methylphenyl)ethan-1-one | [2] |
| CAS Number | 10139-84-1 | [2][3] |
| Appearance | Dark cream to pale brown powder | [2] |
Integrated Analytical Workflow
The complete characterization of this compound relies on the convergence of multiple analytical techniques. Spectroscopic methods are employed for structural elucidation, while chromatographic techniques are used to determine purity. This integrated approach ensures a comprehensive and reliable assessment of the compound's identity and quality.
Caption: Integrated workflow for the characterization of this compound.
Spectroscopic Characterization Protocols
Mass Spectrometry (MS)
Rationale: Mass spectrometry is a powerful tool for determining the molecular weight of a compound.[4] For phenolic compounds like this compound, techniques like electrospray ionization (ESI) are particularly effective.[5] This analysis provides the most fundamental piece of identifying information: the mass of the molecule itself.
Protocol: ESI-MS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
MS Parameters (Negative Ion Mode):
-
Ionization Mode: ESI- (Negative ion mode is often preferred for phenolic compounds due to the acidic nature of the hydroxyl groups).
-
Capillary Voltage: 3.0-4.0 kV
-
Drying Gas (N₂) Flow: 8-12 L/min
-
Drying Gas Temperature: 300-350 °C
-
Mass Range: m/z 50-500
-
-
Data Analysis: Look for the deprotonated molecule [M-H]⁻. For C₉H₁₀O₃ (MW 166.17), the expected peak would be at m/z 165.16.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most definitive technique for elucidating the precise atomic structure of a molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often suitable for phenolic compounds as it can solubilize them well and allow for the observation of exchangeable hydroxyl protons.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Expected Signals:
-
A singlet for the methyl group protons (-CH₃) on the ring.
-
A singlet for the acetyl methyl protons (-COCH₃).
-
Signals for the aromatic protons.
-
Broad singlets for the two hydroxyl (-OH) protons, which are exchangeable.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected Signals:
-
A signal for the carbonyl carbon (C=O) in the range of 195-205 ppm.
-
Signals for the aromatic carbons, including those bonded to hydroxyl groups which will be shifted downfield.
-
Signals for the two methyl carbons.
-
-
-
Data Analysis: Compare the observed chemical shifts, multiplicities, and integration values with the expected structure. For similar compounds like 2,4-dihydroxyacetophenone, characteristic shifts have been well-documented.[6][7]
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH₃ (ring) | ~2.1-2.3 | Singlet | 3H |
| -COCH₃ | ~2.5-2.6 | Singlet | 3H |
| Aromatic-H | ~6.3-7.5 | Doublets | 2H |
| Ar-OH | ~10.0-13.0 | Broad Singlet | 2H |
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, it is crucial for confirming the presence of hydroxyl (-OH) and carbonyl (C=O) groups.
Protocol: FTIR Analysis (ATR)
-
Sample Preparation: No specific preparation is needed for an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the powdered sample directly onto the ATR crystal.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify characteristic absorption bands.
Characteristic FTIR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H (hydroxyl) | 3200-3500 (broad) | Hydrogen-bonded hydroxyl stretch |
| C-H (aromatic) | 3000-3100 | Aromatic C-H stretch |
| C=O (ketone) | 1630-1650 | Carbonyl stretch, lowered due to intramolecular H-bonding |
| C=C (aromatic) | 1500-1600 | Aromatic ring stretching |
| C-O (phenol) | 1200-1300 | Phenolic C-O stretch |
The shift of the C=O stretching frequency to a lower wavenumber is a key indicator of intramolecular hydrogen bonding between the carbonyl oxygen and the ortho-hydroxyl group, a characteristic feature of this molecular structure.[8]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is ideal for separating this compound from potential impurities based on its moderate polarity.[9][10] A photodiode array (PDA) or UV detector is used for quantification.
Protocol: Reverse-Phase HPLC for Purity Assessment
-
Sample and Standard Preparation:
-
Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1.0 mg/mL.
-
Working Solution: Dilute the stock solution to approximately 0.1 mg/mL with the mobile phase.
-
-
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary or binary pump, autosampler, column oven, and PDA/UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). The use of an acidifier like formic acid ensures sharp peaks for phenolic compounds by suppressing the ionization of hydroxyl groups.[11][12]
-
Gradient: Start at 20% B, ramp to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Column Temperature: 30 °C.[13]
-
Detection Wavelength: Monitor at 280 nm, which is a common wavelength for phenolic acetophenones.[12][13]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Caption: Workflow for HPLC purity analysis.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By integrating data from mass spectrometry, NMR, and FTIR, the molecular structure can be unequivocally confirmed. Subsequently, HPLC analysis provides a reliable quantification of purity. Adherence to these protocols will ensure that the compound meets the high-quality standards required for its application in pharmaceutical, cosmetic, and other industries.
References
- 1. chemimpex.com [chemimpex.com]
- 2. B20272.14 [thermofisher.com]
- 3. 2',4'-DIHYDROXY-3'-METHYLACETOPHENONE | 10139-84-1 [m.chemicalbook.com]
- 4. Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. app.studyraid.com [app.studyraid.com]
- 11. Separation of Acetophenone, tetrachloro derivative on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. tandfonline.com [tandfonline.com]
- 13. [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for acetophenone derivatives
An Application Note and Protocol for the Analysis of Acetophenone Derivatives by High-Performance Liquid Chromatography
Authored by a Senior Application Scientist
Abstract
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in pharmaceutical development and quality control, offering high resolution and sensitivity for the separation, identification, and quantification of various compounds.[1][2] This document provides a comprehensive guide to developing and validating a robust reversed-phase HPLC (RP-HPLC) method for the analysis of acetophenone and its derivatives. These compounds are not only important synthetic intermediates but also constitute the core structure of many active pharmaceutical ingredients (APIs). This guide is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable protocols to ensure reliable and reproducible results.
Introduction: The Significance of Acetophenone Derivative Analysis
Acetophenone and its derivatives are a class of aromatic ketones widely utilized as precursors and intermediates in the synthesis of pharmaceuticals, fragrances, and other specialty chemicals.[3] Their structural diversity, ranging from simple substituted rings to complex polyfunctional molecules, necessitates versatile and reliable analytical methods to ensure purity, quantify impurities, and monitor stability. In the pharmaceutical industry, rigorous analysis of these compounds is mandated by regulatory bodies to guarantee the safety and efficacy of the final drug product.[1][4] This application note details a systematic approach to HPLC method development, rooted in scientific principles and aligned with regulatory expectations such as those outlined by the International Conference on Harmonisation (ICH).[5][6]
Core Principles of the HPLC Method: A Mechanistic Approach
The separation of acetophenone derivatives is most effectively achieved using reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar.[7] The fundamental principle is the differential partitioning of analytes between the two phases.
The Stationary Phase: More Than Just a C18 Column
The choice of the stationary phase is a critical determinant of selectivity.[8][9]
-
C18 (Octadecyl-silica): This is the workhorse of reversed-phase HPLC and the most common choice for separating acetophenone derivatives due to its hydrophobicity.[10][11] It separates compounds primarily based on differences in their hydrophobicity.
-
Phenyl-Hexyl or Pentafluorophenyl (PFP): For structurally similar isomers, where hydrophobicity differences are minimal, alternative stationary phases can provide enhanced selectivity.[10] Phenyl-based columns, for instance, can induce π-π interactions with the aromatic rings of acetophenone derivatives, offering a different separation mechanism.[7][10]
-
Low-Silanol Activity Columns: Columns with low residual silanol activity, such as Newcrom R1, can minimize undesirable interactions with basic analytes, reducing peak tailing.[12][13]
The particle size of the stationary phase packing material also plays a crucial role; smaller particles (e.g., 3 µm vs. 5 µm) lead to higher efficiency and better resolution, albeit at the cost of increased backpressure.[10][14]
The Mobile Phase: The Engine of Separation
The mobile phase composition dictates the retention and elution of analytes.[10]
-
Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers mixed with water or an aqueous buffer.[10] The ratio of the organic modifier to the aqueous phase is adjusted to control retention times; increasing the organic content decreases retention.[10] The choice between ACN and methanol can also influence selectivity due to their different abilities to engage in hydrogen bonding and dipole-dipole interactions with the analytes.[10][15]
-
The Critical Role of pH Control: For ionizable acetophenone derivatives, such as those with hydroxyl or amino groups, the pH of the mobile phase is paramount.[10] To ensure reproducible retention times and symmetrical peak shapes, the mobile phase pH should be controlled to maintain the analyte in a single, non-ionized state.[3][10] This is typically achieved by setting the pH at least two units away from the analyte's pKa.[10]
-
Buffers and Acidic Modifiers: Buffers, such as phosphate buffer, are essential for maintaining a stable pH throughout the analysis.[10][16] Acidic modifiers like phosphoric acid, formic acid, or trifluoroacetic acid (TFA) are often added to the mobile phase to control pH and suppress the ionization of residual silanols on the stationary phase, which can cause peak tailing.[10][12][13][15]
Detection: Visualizing the Analytes
Acetophenone and its derivatives contain a chromophore (the aromatic ring conjugated with the carbonyl group) that makes them ideal candidates for UV detection.[11][17] The selection of an appropriate wavelength is crucial for achieving high sensitivity. A wavelength of around 245 nm to 254 nm is often a good starting point, as it corresponds to a strong π → π* transition.[11][17][18][19] A photodiode array (PDA) detector can be particularly useful during method development, as it allows for the acquisition of the entire UV spectrum for each peak, aiding in peak identification and purity assessment.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a starting point for the analysis of a generic acetophenone derivative. Optimization will likely be required based on the specific properties of the analyte.
Materials and Reagents
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water
-
Potassium phosphate monobasic
-
Phosphoric acid
-
Reference standards of acetophenone derivatives
-
0.22 µm or 0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or PDA detector is required.
| Parameter | Typical Starting Condition | Rationale / Notes |
| Stationary Phase | C18, 3 or 5 µm particle size, 150 x 4.6 mm | A versatile, general-purpose reversed-phase column.[10] |
| Mobile Phase | Acetonitrile:Water (or 20mM Phosphate Buffer, pH 2.5) | ACN is a common organic modifier. The buffer controls pH for ionizable analytes.[10] |
| Elution Mode | Isocratic (e.g., 60:40 ACN:Water) or Gradient | Start with isocratic elution to assess separation. A gradient may be needed for complex mixtures.[16] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column.[10][11] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 5-20 µL | Keep the volume low to prevent band broadening.[10] |
| Detection | UV at 245 nm or 254 nm | Acetophenone derivatives exhibit strong absorbance at these wavelengths.[10][11] |
Sample and Mobile Phase Preparation
-
Mobile Phase Preparation:
-
To prepare a 20 mM potassium phosphate buffer (pH 2.5), dissolve the appropriate amount of potassium phosphate monobasic in HPLC-grade water.
-
Adjust the pH to 2.5 using phosphoric acid.
-
Filter the buffer through a 0.22 µm or 0.45 µm membrane filter.[10]
-
Prepare the final mobile phase by mixing the filtered buffer with the organic modifier in the desired ratio. Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the acetophenone derivative reference standard in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.[16]
-
From the stock solution, prepare a series of calibration standards at different concentrations by diluting with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing the acetophenone derivative in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to prevent particulate matter from blocking the column.[11]
-
HPLC Analysis Workflow
Caption: A generalized workflow for the HPLC analysis of acetophenone derivatives.
Method Validation
Once the initial chromatographic conditions are established, the method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[4][5] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[4][20] This is often demonstrated through forced degradation studies.[16]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[21]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5]
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision.[1][5]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.[5]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution / Co-elution | - Inappropriate mobile phase strength- Unsuitable stationary phase | - Adjust the organic modifier percentage (decrease for more retention).[10]- Change the organic modifier (e.g., ACN to MeOH) to alter selectivity.[10]- Try a different stationary phase (e.g., Phenyl-Hexyl).[10] |
| Peak Tailing | - Secondary interactions with residual silanols- Mobile phase pH close to analyte pKa | - Lower the mobile phase pH using an acidic modifier like TFA or formic acid.[10]- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[10] |
| Fluctuating Retention Times | - Inconsistent mobile phase composition- Column not properly equilibrated- Temperature fluctuations | - Ensure accurate and consistent mobile phase preparation.[22]- Equilibrate the column for at least 30 minutes or until a stable baseline is achieved.[10]- Use a column oven to maintain a constant temperature. |
| High Backpressure | - Blockage in the system (e.g., column frit)- Particulate matter from the sample | - Filter all samples and mobile phases.[10][11]- Use a guard column to protect the analytical column.[22]- Reverse flush the column (if permitted by the manufacturer). |
Conclusion
This application note provides a comprehensive framework for the development and validation of an HPLC method for the analysis of acetophenone derivatives. By understanding the fundamental principles of chromatographic separation and adopting a systematic approach to method development, researchers can establish robust and reliable analytical procedures. The detailed protocol and troubleshooting guide serve as practical tools for scientists in the pharmaceutical and related industries, ensuring the generation of high-quality data that meets stringent regulatory standards.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Rapid separation of acetophenone and its monohydroxy isomers by capillary electrophoresis [html.rhhz.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 7. uhplcs.com [uhplcs.com]
- 8. mastelf.com [mastelf.com]
- 9. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 10. benchchem.com [benchchem.com]
- 11. app.studyraid.com [app.studyraid.com]
- 12. Separation of Acetophenone, tetrachloro derivative on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. chromtech.net.au [chromtech.net.au]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. benchchem.com [benchchem.com]
- 17. app.studyraid.com [app.studyraid.com]
- 18. researchgate.net [researchgate.net]
- 19. PhotochemCAD | Acetophenone [photochemcad.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. One Part of Chemistry: Quantitative analysis by using high performance liquid chromatography [1chemistry.blogspot.com]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Derivatization of 1-(2,4-Dihydroxy-3-methylphenyl)ethanone for GC-MS analysis
Anwendungs- und Protokollleitfaden: Derivatisierung von 1-(2,4-Dihydroxy-3-methylphenyl)ethanon für die GC-MS-Analyse
Verfasser: Dr. Gemini, Leitender Anwendungswissenschaftler Datum: 5. Januar 2026 Dokument-ID: APN-GCMS-481516-DE
Zusammenfassung
Dieses Dokument bietet eine detaillierte technische Anleitung und ein validiertes Protokoll für die chemische Derivatisierung von 1-(2,4-Dihydroxy-3-methylphenyl)ethanon, einem polaren Phenolketon, für die quantitative und qualitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Aufgrund seiner polaren Hydroxylgruppen weist diese Verbindung eine geringe Flüchtigkeit und eine Tendenz zur thermischen Zersetzung auf, was eine direkte GC-Analyse unpraktikabel macht. Die hier beschriebene Methode konzentriert sich auf die Silylierung, eine robuste Derivatisierungstechnik, die die Hydroxylgruppen in Trimethylsilyl(TMS)-Ether umwandelt. Diese Umwandlung reduziert die Polarität und erhöht die Flüchtigkeit und thermische Stabilität des Analyten erheblich, was zu einer verbesserten chromatographischen Auflösung, Peakform und Nachweisempfindlichkeit führt.[1][2][3]
Einleitung: Die Notwendigkeit der Derivatisierung
Die Gaschromatographie ist eine leistungsstarke Technik zur Trennung flüchtiger und thermisch stabiler Verbindungen.[4] Viele pharmazeutisch und biologisch relevante Moleküle, wie das 1-(2,4-Dihydroxy-3-methylphenyl)ethanon, enthalten jedoch polare funktionelle Gruppen (z. B. Hydroxyl-, Carboxyl- oder Aminogruppen). Diese Gruppen führen zu starken intermolekularen Kräften, insbesondere Wasserstoffbrückenbindungen, was in folgenden Nachteilen resultiert:
-
Geringe Flüchtigkeit: Die Verbindungen verdampfen nicht leicht bei den im GC-Injektor üblichen Temperaturen.
-
Thermische Instabilität: Hohe Temperaturen, die zur Verflüchtigung erforderlich wären, können zum Abbau des Analyten führen.
-
Adsorption: Polare Analyten können an aktiven Stellen in der GC-Säule oder im Injektor irreversibel adsorbieren, was zu Peak-Tailing und schlechter Quantifizierung führt.
Die Derivatisierung umgeht diese Probleme, indem sie die polaren funktionellen Gruppen chemisch modifiziert.[5] Die Silylierung ist das am weitesten verbreitete Derivatisierungsverfahren für die GC-Analyse, bei dem ein aktiver Wasserstoff durch eine Alkylsilylgruppe, typischerweise eine Trimethylsilyl(TMS)-Gruppe, ersetzt wird.[2] Die resultierenden TMS-Derivate sind deutlich unpolarer, flüchtiger und thermisch stabiler.[1][6]
Prinzip der Silylierung mit BSTFA/TMCS
Die Silylierung ist eine chemische Reaktion, bei der ein aktiver Wasserstoffatom in funktionellen Gruppen wie -OH, -COOH, -NH₂ oder -SH durch eine Trimethylsilyl(TMS)-Gruppe (-Si(CH₃)₃) ersetzt wird.[3]
Reagenzien der Wahl: Für Phenole wie 1-(2,4-Dihydroxy-3-methylphenyl)ethanon sind N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) und N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) die Reagenzien der Wahl.[7]
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoracetamid): Ein sehr vielseitiges und starkes Silylierungsmittel. Seine Reaktionsnebenprodukte sind flüchtig und stören die chromatographische Analyse nur minimal.[8]
-
TMCS (Trimethylchlorsilan): Wird oft in geringen Mengen (z. B. 1 %) als Katalysator zu BSTFA hinzugefügt. TMCS erhöht die Reaktivität des Silylierungsmittels erheblich, insbesondere bei sterisch gehinderten Hydroxylgruppen.[4][5]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoracetamid): Gilt als eines der stärksten verfügbaren Silylierungsmittel und ist besonders effektiv bei der Derivatisierung von Alkoholen, Phenolen und Carbonsäuren.[9][10]
Für die robuste Derivatisierung der beiden Hydroxylgruppen in der Zielverbindung, von denen eine durch die benachbarte Methyl- und Acetylgruppe sterisch leicht gehindert ist, wird die Verwendung von BSTFA mit 1 % TMCS als Katalysator empfohlen. Diese Kombination gewährleistet eine schnelle und vollständige Reaktion.[10][11]
Mechanismus: Die Reaktion ist eine nukleophile Substitution, bei der das Sauerstoffatom der Hydroxylgruppe das Siliziumatom des BSTFA angreift. Der TMCS-Katalysator fungiert als Protonenakzeptor und verschiebt das Gleichgewicht zugunsten der Produkte, was zu einer vollständigen Derivatisierung führt. Die Reaktion muss unter streng wasserfreien Bedingungen durchgeführt werden, da Wasser mit dem Silylierungsmittel reagiert und dessen Wirksamkeit herabsetzt.[7][12]
Abbildung 1: Chemische Reaktion der Silylierung.
Experimentelles Protokoll: Schritt-für-Schritt-Anleitung
Dieses Protokoll beschreibt die Derivatisierung einer Standardlösung. Es kann für getrocknete Probenextrakte angepasst werden.
3.1. Benötigte Materialien und Reagenzien
-
1-(2,4-Dihydroxy-3-methylphenyl)ethanon (Reinheit ≥ 98 %)
-
BSTFA + 1 % TMCS (N,O-Bis(trimethylsilyl)trifluoracetamid mit 1 % Trimethylchlorsilan)
-
Wasserfreies Pyridin oder Acetonitril (GC-Qualität)
-
2-mL-GC-Vials mit Septumkappen
-
Mikroliterspritzen
-
Heizblock oder Wasserbad
-
Vortex-Mischer
3.2. Vorbereitung der Stammlösung
-
Wiegen Sie 10 mg 1-(2,4-Dihydroxy-3-methylphenyl)ethanon genau in einen 10-mL-Messkolben ein.
-
Lösen Sie die Substanz in wasserfreiem Pyridin und füllen Sie bis zur Marke auf, um eine Konzentration von 1 mg/mL zu erhalten.
3.3. Derivatisierungsprozess Sicherheitshinweis: Silylierungsmittel sind feuchtigkeitsempfindlich und ätzend. Führen Sie alle Schritte unter einem Abzug durch und tragen Sie geeignete persönliche Schutzausrüstung (Schutzbrille, Handschuhe).
-
Probenvorbereitung: Geben Sie 100 µL der Stammlösung (entspricht 100 µg des Analyten) in ein 2-mL-GC-Vial.
-
Trocknung (Optional, aber kritisch): Wenn die Probe in einem wässrigen oder protischen Lösungsmittel gelöst ist, muss sie vor der Derivatisierung vollständig getrocknet werden (z. B. unter einem sanften Stickstoffstrom). Die Anwesenheit von Wasser führt zum Abbau des Reagenzes.[7]
-
Zugabe des Reagenzes: Fügen Sie 100 µL BSTFA + 1 % TMCS zum Vial hinzu. Das molare Verhältnis von Reagenz zu aktiven Wasserstoffatomen sollte mindestens 2:1 betragen; ein größerer Überschuss ist oft vorteilhaft, um die Reaktion zu vervollständigen.[5][8]
-
Reaktion: Verschließen Sie das Vial sofort fest. Mischen Sie den Inhalt kurz auf einem Vortex-Mischer.
-
Inkubation: Erhitzen Sie das Vial für 60 Minuten bei 70 °C in einem Heizblock oder Wasserbad.[13]
-
Abkühlen: Lassen Sie das Vial vor der GC-MS-Analyse auf Raumtemperatur abkühlen.
-
Analyse: Die Probe ist nun zur Injektion in das GC-MS-System bereit. Eine weitere Aufarbeitung ist in der Regel nicht erforderlich.
Abbildung 2: Workflow der Derivatisierung.
GC-MS-Analyseparameter
Für die Analyse der TMS-Derivate werden unpolare Kapillarsäulen empfohlen, da polare Phasen mit den Silylierungsreagenzien oder Derivaten reagieren können.[6]
| Parameter | Empfohlene Einstellung | Begründung |
| GC-System | Agilent 7890B GC / 5977B MSD (oder äquivalent) | Standardinstrumentierung für hohe Empfindlichkeit und Robustheit. |
| Säule | HP-5ms (30 m x 0,25 mm, 0,25 µm Filmdicke) | Geringe Polarität, inert und gut geeignet für die Trennung von TMS-Derivaten.[1] |
| Trägergas | Helium, konstante Flussrate von 1,2 mL/min | Inertgas, das eine gute Trennleistung bietet. |
| Injektor | Splitless-Modus, 280 °C | Maximiert die Übertragung des Analyten auf die Säule für hohe Empfindlichkeit.[1] |
| Injektionsvolumen | 1 µL | Standardvolumen zur Vermeidung von Überladung. |
| Ofenprogramm | 70 °C (2 min halten), dann 10 °C/min bis 290 °C (10 min halten) | Starttemperatur unter dem Siedepunkt des Lösungsmittels, gefolgt von einem Gradienten zur Elution des derivatisierten Analyten.[1][14] |
| MS-Transferlinie | 290 °C | Verhindert die Kondensation des Analyten vor dem Eintritt in die Ionenquelle. |
| Ionenquelle | Elektronenstoßionisation (EI), 70 eV, 230 °C | Standard-Ionisationsmethode für die Erzeugung reproduzierbarer Massenspektren und den Vergleich mit Bibliotheken.[1] |
| Massenanalysator | Quadrupol | Robust und weit verbreitet. |
| Scan-Bereich | m/z 50–400 | Deckt das erwartete Molekülion (M⁺) des Di-TMS-Derivats (MW ≈ 310,5 g/mol ) und seine charakteristischen Fragmente ab. |
Erwartete Massenspektren: Das Massenspektrum des Di-TMS-Derivats von 1-(2,4-Dihydroxy-3-methylphenyl)ethanon sollte folgende charakteristische Ionen aufweisen:
-
Molekülion [M]⁺: bei m/z 310.
-
[M-15]⁺: bei m/z 295 (Verlust einer Methylgruppe, -CH₃). Dies ist ein sehr häufiges Fragment bei TMS-Derivaten.[11][15]
-
Basispeak: Oft ist das [M-15]⁺-Ion der Basispeak.
-
Weitere Fragmente: Ein starkes Signal bei m/z 73 ([Si(CH₃)₃]⁺) ist diagnostisch für TMS-Derivate.[15]
Fehlerbehebung und bewährte Praktiken
| Problem | Mögliche Ursache | Lösung |
| Kein oder sehr kleiner Produktpeak | Unvollständige Derivatisierung; Anwesenheit von Feuchtigkeit; Abbau des Reagenzes. | Stellen Sie sicher, dass die Probe und das Lösungsmittel absolut trocken sind. Erhöhen Sie die Reaktionszeit/-temperatur oder die Reagenzmenge. Verwenden Sie ein frisches Vial des Derivatisierungsmittels. |
| Mehrere Peaks für den Analyten | Unvollständige Derivatisierung (z. B. Mono- und Di-TMS-Derivate). | Optimieren Sie die Reaktionsbedingungen (Zeit, Temperatur, Reagenzüberschuss), um die Reaktion zur vollständigen Derivatisierung zu treiben.[8] |
| Breite oder Tailing-Peaks | Adsorption an aktiven Stellen im GC-System. | Stellen Sie sicher, dass ein deaktivierter Injektorliner verwendet wird. Konditionieren Sie die Säule. Überprüfen Sie die Vollständigkeit der Derivatisierung. |
| Großer Lösungsmittel- oder Reagenzpeak | Überschüssiges Derivatisierungsmittel. | Dies ist normal. Die Nebenprodukte von BSTFA sind jedoch sehr flüchtig und eluieren typischerweise früh im Chromatogramm, wodurch sie die Analyse seltener stören.[8] |
Referenzen
-
Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 1(1), 1-10. Verfügbar unter: --INVALID-LINK--
-
Dettmer, K., et al. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 1(1), 55-79. Verfügbar unter: --INVALID-LINK--
-
Proestos, C., & Komaitis, M. (2008). Analysis of naturally occurring phenolic compounds in aromatic plants by RP-HPLC and GC-MS after silylation. Journal of Food Quality, 31(4), 480-494. Verfügbar unter: --INVALID-LINK--
-
Cecinato, A., et al. (2012). A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere. Atmospheric Environment, 54, 347-353. Verfügbar unter: --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Analysis of Phenolic Compounds using BSTFA-TMCS. Verfügbar unter: --INVALID-LINK--
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Verfügbar unter: --INVALID-LINK--
-
Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. Verfügbar unter: --INVALID-LINK--
-
Shree, S., et al. (2021). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. Journal of Plant Biochemistry and Biotechnology, 30(4), 846-850. Verfügbar unter: --INVALID-LINK--
-
Dettmer-Wilde, K., & Engewald, W. (Eds.). (2014). Practical Gas Chromatography: A Comprehensive Reference. Springer. Verfügbar unter: --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). BSTFA Technical Bulletin. Verfügbar unter: --INVALID-LINK--
-
Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. ResearchGate. Verfügbar unter: --INVALID-LINK--
-
Wang, L., et al. (2011). A gas chromatography/mass spectrometry method for the simultaneous analysis of 50 phenols in wastewater using deconvolution technology. Chinese Science Bulletin, 56(3), 272-279. Verfügbar unter: --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). Verfügbar unter: --INVALID-LINK--
-
BenchChem. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. Verfügbar unter: --INVALID-LINK--
-
BenchChem. (2025). A Head-to-Head Comparison: BSTFA-TMCS vs. MSTFA for GC-MS Derivatization. Verfügbar unter: --INVALID-LINK--
-
Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. PubMed. Verfügbar unter: --INVALID-LINK--
-
Various Authors. (2022). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS? ResearchGate. Verfügbar unter: --INVALID-LINK--
-
Luxembourg Institute of Health. (n.d.). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - Fingerprint. Verfügbar unter: --INVALID-LINK--
-
Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(3), 245-252. Verfügbar unter: --INVALID-LINK--
-
Restek. (n.d.). Silylation Derivatization Reagent, BSTFA. Verfügbar unter: --INVALID-LINK--
-
Various Authors. (2019). How can I interpret the GC-MS results obtained after sililation of an extract? ResearchGate. Verfügbar unter: --INVALID-LINK--
-
BenchChem. (2025). The Principle of Silylation: An In-depth Technical Guide to Derivatization using BSTFA-TMCS. Verfügbar unter: --INVALID-LINK--
-
Bibel Lab. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. Verfügbar unter: --INVALID-LINK--
-
Various Authors. (2022). Why can't I get linearity with silylation of hydroxy acids with BSTFA? ResearchGate. Verfügbar unter: --INVALID-LINK--
-
Yuliani, R., et al. (2016). Derivatization of Fatty Acid with 2.4 Dibromoacetophenone by BF3 (Boron Triflouride) Catalyst. International Journal of Sciences: Basic and Applied Research, 26(2), 1-7. Verfügbar unter: --INVALID-LINK--
-
Fisher Scientific. (n.d.). 2',4'-Dihydroxy-3'-methylacetophenone, 98%. Verfügbar unter: --INVALID-LINK--
-
ChemicalBook. (n.d.). 2',4'-DIHYDROXY-3'-METHYLACETOPHENONE. Verfügbar unter: --INVALID-LINK--
-
Supelco. (n.d.). A Guide to Derivatization Reagents for GC. Sigma-Aldrich. Verfügbar unter: --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Silylation of Non-Steroidal Anti-Inflammatory Drugs. Verfügbar unter: --INVALID-LINK--
-
Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Verfügbar unter: --INVALID-LINK--
References
- 1. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. restek.com [restek.com]
- 3. benchchem.com [benchchem.com]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. gcms.cz [gcms.cz]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchportal.lih.lu [researchportal.lih.lu]
Troubleshooting & Optimization
Technical Support Center: Optimization of N-Alkylation of Acetophenones via Reductive Amination
Welcome to the technical support center for the N-alkylation of acetophenones. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize this crucial C-N bond-forming reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and enhance your synthetic outcomes. The primary focus of this guide is on reductive amination , a robust and widely used one-pot method for this transformation.[1]
Core Principles: Understanding the "Why"
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group (from an acetophenone) and an amine into a more substituted amine via an intermediate imine.[1] The process involves two key equilibria that must be carefully managed for optimal results:
-
Imine/Iminium Ion Formation: The amine performs a nucleophilic attack on the carbonyl carbon of the acetophenone to form a hemiaminal, which then dehydrates to form an imine (from primary amines) or an iminium ion (from secondary amines).[1][2] This step is typically the rate-limiting step and is often catalyzed by mild acid.[3][4]
-
Reduction: A reducing agent, added to the same pot, selectively reduces the C=N double bond of the imine/iminium ion to the desired amine product.[5]
The success of the reaction hinges on selecting a reducing agent that is potent enough to reduce the imine but not so reactive that it reduces the starting acetophenone before the imine can form.[5][6]
Caption: Fig. 1: General Mechanism of Reductive Amination
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when setting up a reductive amination reaction.
Q1: How do I choose the right reducing agent?
A1: The choice of reducing agent is critical for selectivity. The ideal reagent reduces the iminium ion much faster than it reduces the ketone.
| Reducing Agent | Selectivity & Characteristics | Common Solvents |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) | Highly Recommended. Mild and selective for imines/iminium ions over ketones.[1][7] Tolerates a wide range of functional groups.[8][9] It is moisture-sensitive.[7] | DCE, DCM, THF[7][8] |
| Sodium Cyanoborohydride (NaBH₃CN) | Good choice. Selective under mildly acidic conditions (pH 4-6).[9] Highly toxic due to the potential release of HCN gas, especially at lower pH.[9] | MeOH, EtOH[7] |
| Sodium Borohydride (NaBH₄) | Use with caution. Can reduce the starting acetophenone, leading to alcohol byproducts and lower yields.[5][6] Best used in a two-step process where the imine is formed first, followed by the addition of NaBH₄.[5][7] | MeOH, EtOH[7] |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Green & Scalable. Excellent for industrial applications. Requires specialized pressure equipment. Catalyst choice is key to avoid side reactions like aromatic ring reduction.[1][10] | MeOH, EtOH, EtOAc |
Q2: What is the optimal pH for the reaction?
A2: The reaction rate is highly pH-dependent. A weakly acidic environment (typically pH 4-6) is optimal.[4][6][11]
-
Too Acidic (pH < 4): The amine starting material becomes fully protonated (R-NH₃⁺), rendering it non-nucleophilic and stopping the initial attack on the carbonyl.[4]
-
Too Basic/Neutral (pH > 7): The dehydration of the hemiaminal intermediate to the imine is not efficiently catalyzed, slowing the reaction.[4][12] Often, a catalytic amount of acetic acid is added to the reaction mixture to maintain this optimal pH range, especially when using STAB.[8][13]
Q3: Which solvent should I use?
A3: Solvent choice can significantly impact reaction rates and outcomes.[14][15]
-
Chlorinated Solvents (DCM, DCE): Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are the most common and reliable solvents, particularly for STAB-mediated reactions.[7][8] They are non-protic and effectively solubilize most reactants.
-
Alcohols (MeOH, EtOH): Methanol is often an excellent solvent for reactions using catalytic hydrogenation or NaBH₃CN.[7][14] However, with more reactive reducing agents like NaBH₄, the solvent can sometimes participate in side reactions.
-
Aprotic Polar Solvents (THF, Dioxane): These are good alternatives to chlorinated solvents.[7]
-
Protic vs. Aprotic: Protic (hydrogen-bond donating) solvents like methanol can accelerate imine formation by stabilizing intermediates.[14]
Q4: How can I drive the imine formation equilibrium forward?
A4: Since imine formation is reversible, pushing the equilibrium toward the product is key to achieving high yields. This can be done by:
-
Water Removal: Using a dehydrating agent like molecular sieves (3Å or 4Å) can effectively remove the water byproduct.[6][16]
-
Using an Excess of One Reagent: Employing a slight excess (1.1-1.5 equivalents) of either the amine or the acetophenone can shift the equilibrium. If the amine is more valuable, using excess ketone is preferable, and vice-versa.[17]
Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.
Caption: Fig. 2: Troubleshooting Decision Tree
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield; Starting Materials Unchanged | 1. Inefficient imine formation: The equilibrium is not favorable.[6] 2. Incorrect pH: Reaction conditions are too acidic or basic.[4][11] 3. Inactive reagents: Reducing agent may have decomposed (especially STAB with moisture). | 1. Promote imine formation: Add a dehydrating agent like 4Å molecular sieves.[6] Consider gentle heating (40-50 °C). 2. Optimize pH: Add a catalytic amount of acetic acid (e.g., 0.1-1.0 eq) to buffer the reaction to pH 4-6.[13] 3. Verify Reagents: Use fresh, high-quality reagents. Ensure STAB is handled under anhydrous conditions. |
| Significant Alcohol Byproduct Formation | 1. Reducing agent is too reactive: The acetophenone is being reduced directly to the corresponding alcohol. This is common with NaBH₄.[6][11] | 1. Switch to a milder reducing agent: Sodium triacetoxyborohydride (STAB) is the preferred choice as it selectively reduces the iminium ion.[1][6] 2. Modify the procedure: If using NaBH₄, allow the imine to form completely (monitor by TLC/LCMS, typically 1-2 hours) before adding the reducing agent.[5][7] |
| Over-alkylation (Dialkylation) Observed | 1. Product is more nucleophilic: The newly formed secondary amine product can react with another molecule of acetophenone, leading to a tertiary amine.[6] | 1. Adjust stoichiometry: Use a 1:1 ratio of amine to ketone, or a slight excess of the ketone. Avoid using a large excess of the amine.[6][17] 2. Slow addition: If feasible, add the reducing agent slowly to the mixture of the amine and ketone to keep the concentration of the product low. |
| Reaction Stalls or is Incomplete | 1. Insufficient reaction time or temperature. 2. Poor solubility of reactants. | 1. Increase time/temperature: Allow the reaction to run longer (e.g., overnight). Gentle heating (40-50 °C) can often accelerate slow reactions.[13] 2. Change solvent: Ensure all components are fully dissolved. A different solvent system may be required (see FAQ 3). |
Experimental Protocols
Protocol 1: Standard N-Alkylation using NaBH(OAc)₃
This protocol describes a general one-pot procedure for the reductive amination of acetophenone with a primary amine.
Caption: Fig. 3: General Experimental Workflow
Materials:
-
Acetophenone (1.0 eq)
-
Primary Amine (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) (Anhydrous)
-
Acetic Acid (Optional, 0.1-1.0 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add acetophenone (1.0 eq) and the primary amine (1.1 eq).
-
Dissolve the mixture in anhydrous DCE (to make a ~0.1-0.2 M solution). If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.
-
(Optional) If substrates are unreactive, add glacial acetic acid (0.1-1.0 eq) and stir for 20-30 minutes to facilitate pre-formation of the iminium ion.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) to the solution in portions over 5-10 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS every 1-2 hours until the starting materials are consumed (typically 4-24 hours).
-
Once complete, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, and extract the aqueous layer with DCM or EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated amine.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Exploring the mechanism of the reductive amination of acetophenones via the Borch approach: the role of the acid catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Imine formation-Typical procedures - operachem [operachem.com]
- 17. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Phenolic Ketones
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the analysis of phenolic ketones. As a Senior Application Scientist, my goal is to provide you with a logical, in-depth framework to diagnose and resolve these common chromatographic challenges, ensuring the integrity and accuracy of your results.
Q1: What is peak tailing and why is it a critical issue for my analysis?
Peak tailing is a common chromatographic problem where a peak appears asymmetrical, with a trailing edge that is longer or more drawn out than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] The degree of asymmetry is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value near 1.0 is ideal, while a factor greater than 1.2 is often considered significant tailing that requires investigation.[2][3]
Peak tailing is not just a cosmetic issue; it has severe consequences for data quality:
-
Reduced Resolution: Tailing peaks can merge with or hide smaller, adjacent peaks (e.g., impurities or metabolites), making accurate separation and quantification difficult.[1][2][4]
-
Decreased Sensitivity: As a peak broadens and tails, its height decreases. This can negatively impact the signal-to-noise ratio and raise the limit of quantification (LOQ), making it harder to detect trace-level analytes.[1][4]
-
Inaccurate Quantification: The algorithms in chromatography data systems (CDS) struggle to consistently define the start and end of a tailing peak. This leads to unreliable and inconsistent peak area calculations, compromising the accuracy and reproducibility of your analysis.[1][4]
Systematic Troubleshooting Workflow
Before diving into specific causes, it's crucial to approach the problem systematically. Randomly changing parameters can waste time and resources. The following workflow provides a logical path from initial observation to resolution.
Caption: A step-by-step workflow for diagnosing peak tailing.
Frequently Asked Questions (FAQs)
This section addresses the most common causes of peak tailing for phenolic ketones and provides actionable solutions.
Category 1: Chemical and Column-Related Issues
Q2: What are the primary chemical causes of peak tailing for phenolic ketones?
Peak tailing for phenolic ketones, which are acidic and often possess chelating properties, typically arises from three main chemical interactions:
-
Secondary Interactions with Residual Silanols: This is the most frequent cause. Phenolic groups can form strong hydrogen bonds with acidic silanol (Si-OH) groups that remain on the surface of silica-based columns after the C18 phase is bonded.[1][4][5] This secondary retention mechanism holds some analyte molecules longer than others, causing the tail.[6]
-
Mobile Phase pH Issues: If the mobile phase pH is too close to the pKa of your phenolic ketone, the analyte will exist as a mixture of its ionized (phenolate) and non-ionized forms.[1][7] These two forms have different retention times, leading to a broad, distorted peak.[1]
-
Metal Chelation: Phenolic ketones with ortho-hydroxyl groups can act as chelating agents, binding to trace metal ions (like iron or aluminum) present in the silica matrix of the column or on the surface of stainless-steel components (frits, tubing).[5][8][9] This interaction creates another strong retention mechanism that results in severe tailing.[8][10]
Q3: How do I address secondary interactions with residual silanol groups?
Silanol interactions are a primary driver of peak tailing for polar compounds like phenols.[5] The acidity of these silanol groups leads to strong interactions with basic compounds, but they can also interact with acidic phenols through hydrogen bonding.[4]
Caption: Secondary interaction between a phenolic analyte and a residual silanol group.
Here are effective strategies to minimize these interactions:
-
Use a Modern, High-Purity Column: Opt for columns packed with Type B silica, which has significantly lower trace metal content and fewer acidic silanol groups compared to older Type A silica.[4]
-
Select an End-Capped Column: End-capping is a process where residual silanols are chemically bonded with a small, less polar group (like trimethylsilane) to make them inert.[6][11] This blocks the active sites and dramatically improves peak shape for polar analytes.[6]
-
Adjust Mobile Phase pH: Suppress the ionization of the silanol groups by using a low-pH mobile phase (e.g., pH ≤ 3).[4] At low pH, the silanols are protonated (Si-OH) and less likely to interact with your analyte.[6]
-
Use Mobile Phase Additives (Historical Approach): In the past, additives like triethylamine (TEA) were used to compete with analytes for the active silanol sites.[4] However, this is less common with modern, high-quality columns and can suppress MS signals.
Q4: How does mobile phase pH affect the peak shape of phenolic ketones, and how do I optimize it?
Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like phenolic ketones.[7][12][13]
The core principle is to keep the analyte in a single, non-ionized state. Phenols are weak acids, so you must operate at a pH well below their pKa.
-
The "2 pH Unit" Rule: For acidic compounds, the mobile phase pH should be buffered at least 1.5 to 2 pH units below the analyte's pKa.[14] At this pH, the phenol is fully protonated (non-ionized), promoting better retention on a reversed-phase column and preventing the peak distortion caused by mixed ionization states.[13][15]
-
Buffering is Essential: Simply adjusting the pH with an acid is not enough. Use a buffer (e.g., phosphate, formate, or acetate) at a concentration of 10-25 mM to maintain a stable pH throughout the gradient and ensure run-to-run reproducibility.[3][13] Always measure the pH of the aqueous portion of the mobile phase before mixing it with the organic solvent.[12]
| Recommended Buffers for Low pH Applications | pKa Range | Notes |
| Formic Acid / Formate | 2.5 - 4.5 | Volatile and excellent for LC-MS applications.[9] |
| Phosphoric Acid / Phosphate | 2.5 - 4.5 | Non-volatile, offers high UV transparency, but not suitable for LC-MS.[9] |
| Trifluoroacetic Acid (TFA) | < 2 | A strong ion-pairing agent that can improve peak shape but may cause ion suppression in MS and can be difficult to remove from the column. Use at low concentrations (e.g., 0.05-0.1%). |
Q5: Could metal contamination be the cause of my peak tailing, and how can I fix it?
Yes, metal contamination is a well-known but often overlooked cause of peak tailing for compounds that can act as chelating agents, which includes many phenolic ketones.[8][9]
-
Mechanism: Trace metals in the silica or from stainless-steel system components can act as active sites.[4][8] Your phenolic analyte chelates with these metals, creating a very strong secondary retention mechanism that leads to significant tailing.[9]
-
Solutions:
-
Use a Sacrificial Chelating Agent: Add a small amount of a strong chelator like ethylenediaminetetraacetic acid (EDTA) or citric acid to your mobile phase (e.g., 0.1-1 mM).[9] These agents will bind preferentially to the metal sites, effectively shielding your analyte from this interaction.[9]
-
Use a Bio-inert or PEEK System: If metal chelation is a persistent problem, consider using an HPLC system with PEEK or MP35N components instead of stainless steel to minimize metal exposure.
-
Passivate the System: Flush the entire HPLC system with a solution containing a strong chelator to remove metal contaminants. See the protocol below.
-
Q6: Which HPLC column is best for analyzing phenolic ketones?
While a standard end-capped C18 column is a good starting point, the unique properties of phenolic ketones may require a more specialized stationary phase for optimal peak shape.
| Column Type | Description | Best For |
| High-Purity, End-Capped C18 | The workhorse of reversed-phase HPLC. Modern columns with Type B silica and robust end-capping are essential to minimize silanol interactions.[4][6] | General-purpose analysis of a wide range of phenolic compounds. |
| Phenyl-Hexyl | This phase provides alternative selectivity through π-π interactions between the phenyl groups on the stationary phase and the aromatic ring of the analyte.[16][17] | Aromatic and moderately polar phenolic ketones where C18 provides insufficient resolution or poor peak shape. |
| Polar-Embedded Phases | These phases (e.g., carbamate) have a polar group embedded near the base of the alkyl chain. This shields residual silanols, improving peak shape for polar and basic compounds.[3][18] | Highly polar phenolic ketones or when working with 100% aqueous mobile phases. |
Category 2: Instrument and Physical Issues
Q7: Can my HPLC system itself cause peak tailing?
Yes. If all peaks in your chromatogram are tailing, the issue is likely physical rather than chemical.[2][19] The primary culprit is extra-column dead volume , which refers to any space the sample travels through outside of the column itself. This includes:
-
Excessively long or wide-diameter connection tubing.[18]
-
Poorly made connections (e.g., a gap between the tubing and the port).
-
Large-volume detector cells or injector loops.[3]
To fix this, use narrow-bore (0.005" or smaller) PEEK tubing and ensure all fittings are properly seated to minimize dead volume.[18]
Q8: How do I check if my column is the problem?
Column degradation is a common cause of universal peak tailing.[3]
-
Contamination: The inlet frit or the top of the column bed can become clogged with particulates from the sample or mobile phase.[20] This disrupts the sample band, causing tailing.[20]
-
Column Void: A void or channel can form at the inlet of the column bed due to mechanical shock or operation at high pH, which can dissolve the silica.[8]
-
Troubleshooting Steps:
-
Replace the Guard Column: If you use a guard column, this is the first and easiest thing to replace.[2][20]
-
Reverse Flush the Column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (e.g., 100% acetonitrile for reversed-phase) to wash away contaminants from the inlet frit.
-
Test with a Standard: Inject a known, well-behaving standard. If it also tails, the column is likely the problem and should be replaced.[14]
-
Q9: Could my sample be the issue?
Yes, issues with the sample itself can cause peak distortion.
-
Sample Overload: Injecting too much analyte mass can saturate the stationary phase, leading to tailing peaks.[5][20] To check for this, dilute your sample 10-fold and reinject. If the peak shape improves, you were overloading the column.
-
Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than your initial mobile phase (e.g., 100% acetonitrile into a 95% aqueous mobile phase), it can cause band broadening and peak distortion.[5] Whenever possible, dissolve your sample in the initial mobile phase.
Experimental Protocols
Protocol 1: Systematic Column Flushing Procedure
If column contamination is suspected, a rigorous washing procedure can often restore performance.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid sending contaminants into the flow cell.
-
Water Wash: Flush the column with 20 column volumes of HPLC-grade water to remove buffers.
-
Intermediate Solvent: Flush with 10 column volumes of isopropanol.
-
Strong Organic Wash: Flush with 20 column volumes of 100% Acetonitrile.
-
Strong Non-Polar Wash: Flush with 20 column volumes of Hexane.
-
Return to Operating Conditions: Reverse the sequence, flushing with isopropanol, then water, and finally equilibrating with your mobile phase for at least 20 column volumes before re-connecting the detector.
Protocol 2: Passivation of the HPLC System to Mitigate Metal Chelation
This procedure helps remove metal ions from the surfaces of your HPLC system.
-
Remove Column: Replace the HPLC column with a union.
-
Prepare Passivation Solution: Prepare a solution of 6% Nitric Acid. (Caution: Always handle acid with appropriate personal protective equipment).
-
Flush System: Flush the entire system (injector, tubing, pump heads, detector cell) with the passivation solution at a low flow rate (e.g., 0.1 mL/min) for 60 minutes.
-
Water Rinse: Flush the system thoroughly with HPLC-grade water for at least 90 minutes or until the pH of the waste stream is neutral.
-
Solvent Rinse: Flush the system with isopropanol or methanol to remove all water.
-
Re-equilibrate: Re-install the column and equilibrate the system with your mobile phase.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. moravek.com [moravek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. LC Technical Tip [discover.phenomenex.com]
- 12. agilent.com [agilent.com]
- 13. veeprho.com [veeprho.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.de [fishersci.de]
- 18. chromtech.com [chromtech.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. Blogs | Restek [discover.restek.com]
Technical Support Center: Synthesis of 1-(2,4-Dihydroxy-3-methylphenyl)ethanone
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(2,4-dihydroxy-3-methylphenyl)ethanone. This valuable intermediate, often used in the development of pharmaceuticals and specialty chemicals, presents unique challenges in its scaled-up synthesis. The primary route involves a two-step process: the O-acylation of 2-methylresorcinol followed by a Lewis acid-catalyzed Fries rearrangement. While elegant, this pathway is sensitive to reaction conditions, which can significantly impact yield, purity, and isomeric selectivity.
This guide is structured to provide direct, actionable solutions to common problems encountered during this synthesis. We will delve into the causality behind experimental choices, offering troubleshooting advice and foundational knowledge to empower your research and development efforts.
Troubleshooting Guide
This section addresses specific, frequently encountered issues in a question-and-answer format.
Question 1: My overall yield of this compound is consistently low (<40%). What are the most likely causes?
Answer: Low yield is a common frustration that can typically be traced to one of three areas: the starting material, inefficiencies in the Fries rearrangement, or product loss during work-up and purification.
-
Purity of 2-Methylresorcinol: The synthesis of the starting material, 2-methylresorcinol, can be a multi-step process that results in low overall yields and potential impurities.[1][2] The presence of residual reagents or other resorcinol isomers from its own synthesis can introduce side reactions.
-
Recommendation: Always verify the purity of your 2-methylresorcinol (via NMR or melting point) before starting. If necessary, recrystallize it from a suitable solvent system (e.g., toluene/heptane) to remove contaminants.
-
-
Inefficient Fries Rearrangement: The Fries rearrangement is the most critical and sensitive step.[3][4]
-
Incomplete Reaction: Insufficient Lewis acid (e.g., AlCl₃) or reaction time can lead to a significant amount of unreacted 2-methyl-1,3-phenylene diacetate remaining. The Lewis acid complexes with the carbonyl oxygens of the ester and the hydroxyl groups of the product, so a stoichiometric excess is required.[5]
-
Side Reactions: At elevated temperatures, instead of the desired intramolecular rearrangement, intermolecular acylation can occur, or the product can decompose, leading to charring and the formation of tarry by-products.[6]
-
-
Product Loss During Work-up: The quenching of the AlCl₃ complex is highly exothermic. If not controlled, localized heating can degrade the product. Furthermore, the product has some solubility in acidic water, so excessive washing during extraction can lead to significant losses.
Question 2: My Fries rearrangement produces a complex mixture of isomers. How can I improve selectivity for the desired this compound?
Answer: Controlling the regioselectivity of the Fries rearrangement is paramount and is governed by reaction conditions, particularly temperature and solvent choice. The mechanism involves the formation of an acylium ion that can attack the aromatic ring at either an ortho or para position relative to the original ester group.[3]
-
Temperature Control: This is the most critical factor.
-
Low Temperatures (typically < 60°C): Favor the para-rearranged product. This is a kinetically controlled pathway.
-
High Temperatures (typically > 100°C): Favor the ortho-rearranged product. The ortho product can form a more stable bidentate complex with the aluminum catalyst, making it the thermodynamically favored product at higher temperatures.[3][6]
-
-
Solvent Polarity:
-
Non-polar Solvents (e.g., nitrobenzene, chlorobenzene): Tend to favor the formation of the ortho product.
-
Polar Solvents: Increasing solvent polarity generally increases the ratio of the para product.[3] For many applications, conducting the reaction without a solvent or using a high-boiling, non-polar solvent like nitrobenzene provides the best results for the ortho isomer.
-
For the synthesis of this compound from 2-methyl-1,3-phenylene diacetate, the acetyl group migrates to a position ortho to one of the ester linkages. Therefore, higher temperatures are generally required.
| Parameter | Condition for ortho Selectivity | Condition for para Selectivity | Rationale |
| Temperature | High (>100 °C) | Low (<60 °C) | Thermodynamic (ortho) vs. Kinetic (para) control.[3][6] |
| Solvent | Non-polar (e.g., nitrobenzene) or neat | More Polar | Solvent polarity influences the solvation of the intermediate complex.[3] |
| Lewis Acid | >2.0 equivalents AlCl₃ | ~1.5 equivalents AlCl₃ | Stoichiometry affects complexation and reaction rate. |
Question 3: The work-up of my Fries rearrangement is problematic, resulting in low recovery and a tarry mess. What is the best practice?
Answer: A problematic work-up is almost always due to the uncontrolled hydrolysis of the aluminum-phenoxide complex formed during the reaction. This is a highly exothermic process.
Optimized Work-up Protocol:
-
Cooling is Essential: After the reaction is complete (monitored by TLC or HPLC), allow the reaction vessel to cool to room temperature, and then chill it further in an ice-water bath.
-
Slow, Controlled Quenching: The key is to add the quenching solution slowly to the reaction mixture, never the other way around. Prepare a beaker of crushed ice and slowly pour the cooled reaction mixture onto the ice with vigorous stirring. Alternatively, for larger scales, slowly add a cold, dilute acid (e.g., 1-2 M HCl) to the chilled reaction vessel via an addition funnel, ensuring the internal temperature does not rise significantly.
-
Acidification: The addition of acid (HCl is typical) is necessary to fully hydrolyze the aluminum complexes and liberate the phenolic hydroxyl groups of your product.
-
Extraction: Once the quench is complete and all solids have dissolved, extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). The choice of solvent is critical for maximizing recovery.
-
Washing: Wash the combined organic extracts with brine to remove excess water and break up any emulsions. Avoid excessive washing with pure water, which can lead to product loss.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for this compound on a lab scale?
The most established and reliable route is the two-step synthesis starting from 2-methylresorcinol, proceeding via a Fries rearrangement.
Caption: Two-step synthesis workflow.
This method is generally preferred over a direct Friedel-Crafts acylation of 2-methylresorcinol because phenols react with acyl halides under Friedel-Crafts conditions to form esters (O-acylation) as the major product, rather than the desired hydroxyaryl ketones (C-acylation).[3] The Fries rearrangement elegantly circumvents this by first intentionally forming the ester, then rearranging it to the desired C-acylated product.
Q2: What are the critical safety considerations for this synthesis?
-
Aluminum Chloride (AlCl₃): This Lewis acid is highly corrosive and reacts violently with water, releasing HCl gas. It must be handled in a dry environment (e.g., under an inert atmosphere) and weighed quickly. All glassware must be thoroughly dried.
-
Reagents: Acetic anhydride and pyridine (used in the acylation step) are corrosive and have noxious vapors. Always handle them in a well-ventilated fume hood.
-
Exothermic Reactions: The quenching of the AlCl₃ complex is highly exothermic, as detailed in the troubleshooting section. Proper cooling and slow addition are critical to prevent uncontrolled boiling and pressure buildup.
-
2-Methylresorcinol: This compound can be irritating to the skin, eyes, and respiratory system.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.
Q3: How do I monitor the progress of the O-acylation and the Fries rearrangement steps?
-
Thin-Layer Chromatography (TLC) is the most convenient method.
-
O-Acylation: Spot the starting material (2-methylresorcinol) and the reaction mixture on a silica gel plate. The product, 2-methyl-1,3-phenylene diacetate, will be significantly less polar and have a higher Rf value. The reaction is complete when the 2-methylresorcinol spot has disappeared.
-
Fries Rearrangement: Spot the starting ester and the reaction mixture. The product, this compound, is more polar than the starting diacetate due to the free hydroxyl groups and will have a lower Rf value.
-
Q4: What analytical techniques are recommended for final product characterization?
A combination of techniques is essential to confirm the structure and purity of the final product.
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation by showing the chemical shifts and coupling constants of the protons and carbons, confirming the substitution pattern on the aromatic ring.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product (166.17 g/mol ).[8]
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the hydroxyl groups (a broad peak around 3200-3500 cm⁻¹) and the ketone carbonyl group (a sharp peak around 1630-1650 cm⁻¹).
-
Melting Point: A sharp melting point close to the literature value (114-120 °C) is a good indicator of purity.[9]
References
- 1. prepchem.com [prepchem.com]
- 2. 2-Methylresorcinol | 608-25-3 [chemicalbook.com]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. Fries Rearrangement [sigmaaldrich.com]
- 5. Fries Rearrangement [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. This compound [oakwoodchemical.com]
- 9. 2-メチルレソルシノール 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Refinement of Crystallization Methods for Acetophenone Derivatives
Welcome to the technical support center for the crystallization of acetophenone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-purity crystalline materials. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-tested insights to help you troubleshoot and optimize your crystallization processes.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the crystallization of acetophenone and its derivatives.
Q1: How do I select an appropriate solvent system for my acetophenone derivative?
A1: Solvent selection is the most critical step for successful crystallization. The ideal solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at room temperature or below.[1]
-
Principle of Polarity: The "like dissolves like" principle is a good starting point. Acetophenone derivatives are moderately polar; therefore, solvents of intermediate polarity are often effective.[2] Common choices include alcohols (ethanol, methanol, isopropanol) and esters (ethyl acetate).[1][3]
-
Single vs. Mixed Solvents:
-
Single Solvents: A single-solvent system is preferable for its simplicity. Ethanol is a widely used and effective solvent for many acetophenone derivatives.[1][4]
-
Mixed Solvents: When no single solvent provides the ideal solubility profile, a mixed-solvent system (binary system) is employed. This typically consists of a "good" solvent in which the compound is highly soluble and a "poor" solvent (or "antisolvent") in which it is sparingly soluble.[5] Common pairs include ethanol-water, methanol-water, and dichloromethane-hexanes.[1][6] The "poor" solvent is added dropwise to a hot, dissolved solution of the compound in the "good" solvent until persistent cloudiness appears, which is then clarified with a drop or two of the "good" solvent before slow cooling.[1]
-
Table 1: Common Solvents for Crystallization of Acetophenone Derivatives
| Solvent | Boiling Point (°C) | Polarity | Notes & Common Uses |
| Water | 100 | Very High | Effective for highly polar derivatives, often used as an antisolvent with alcohols.[7] |
| Ethanol | 78 | High | A very common and effective general-purpose solvent for acetophenone derivatives.[1][4] |
| Methanol | 65 | High | Similar to ethanol but with a lower boiling point.[8] |
| Isopropanol | 82 | Medium-High | A good alternative to ethanol, sometimes used for phenylhydrazone derivatives.[9] |
| Ethyl Acetate | 77 | Medium | Effective for many derivatives, including 2'-hydroxyacetophenone and 2-acetylanisole.[3][10] |
| Acetone | 56 | Medium | A strong solvent, but its low boiling point can limit the solubility difference between hot and cold states.[2] |
| Dichloromethane (DCM) | 40 | Medium-Low | Often used as the "good" solvent in a binary pair with a nonpolar antisolvent.[1] |
| Toluene | 111 | Low | Can be effective for less polar derivatives, but its high boiling point increases the risk of oiling out.[8][9] |
| Hexanes / Heptane | ~69 | Very Low | Almost always used as the "poor" solvent (antisolvent) with a more polar solvent like DCM or ethyl acetate.[1] |
Q2: My compound is "oiling out" instead of crystallizing. What is happening and why?
A2: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[11] This happens when the solution becomes saturated at a temperature that is above the melting point of your compound (or the melting point of an impure version of your compound).[1][11]
The primary causes include:
-
Low Melting Point: The intrinsic melting point of your derivative is low.
-
High Concentration of Impurities: Impurities can significantly depress the melting point of the pure compound, making it more prone to oiling out.[1][12]
-
Rapid Cooling: Cooling the solution too quickly can cause it to become highly supersaturated at a temperature where the compound is still molten.[1]
-
Inappropriate Solvent Choice: Using a solvent with a very high boiling point relative to the compound's melting point can exacerbate the issue.[8] Similarly, using a solvent in which the compound is excessively soluble can also lead to oiling out.[1]
Q3: My acetophenone derivative is an oil at room temperature. Can it still be crystallized?
A3: Yes, many compounds that are oils at room temperature can be crystallized, although it may require specific techniques. Acetophenone itself is a classic example, crystallizing upon cooling below its melting point of 20 °C.[13] If your derivative is an oil, consider the following:
-
Low-Temperature Crystallization: Attempt crystallization at sub-ambient temperatures (e.g., in a refrigerator or freezer).
-
Solvent Choice: Use a very non-polar solvent like hexane or a mixed system to reduce solubility drastically.
-
Inducing Crystallization: Techniques like vapor diffusion or using a seed crystal of a structurally similar, crystalline compound can sometimes provide the necessary template for crystallization to begin.[5][14]
Troubleshooting Guide: From Theory to Practice
This section provides a systematic, problem-oriented approach to resolving common crystallization failures.
Problem 1: The Compound "Oils Out" Upon Cooling
This is one of the most frequent challenges. The goal is to ensure that the solution becomes saturated at a temperature below the compound's melting point.
Causality Analysis & Solutions:
-
Cause: The solution is too concentrated, leading to saturation at too high a temperature.
-
Cause: The cooling rate is too fast.
-
Solution: Slow the cooling process significantly. Insulate the flask by placing it in a beaker of warm water or wrapping it with glass wool. Let it cool undisturbed to room temperature before moving it to an ice bath.[1]
-
-
Cause: The solvent's boiling point is too high compared to the compound's melting point.
-
Solution: Select a solvent with a lower boiling point. For example, if you are using toluene (b.p. 111 °C) and encountering oiling, consider switching to ethanol (b.p. 78 °C).[8]
-
-
Cause: High levels of impurities are depressing the melting point.
-
Solution: If possible, perform a preliminary purification. Passing the crude material through a short plug of silica gel can remove baseline impurities. If the impurities are colored, consider treating the hot solution with activated charcoal before the hot filtration step.[1]
-
Troubleshooting Workflow for Oiling Out
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. app.studyraid.com [app.studyraid.com]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. prepchem.com [prepchem.com]
- 14. depts.washington.edu [depts.washington.edu]
Technical Support Center: Navigating the Challenges in Structural Elucidation of Polysubstituted Acetophenones
Welcome to the technical support center dedicated to addressing the complex challenges associated with the structural elucidation of polysubstituted acetophenones. These molecules are ubiquitous scaffolds in medicinal chemistry and materials science, yet their characterization is often far from trivial. The presence of multiple substituents on the aromatic ring can lead to complex NMR spectra, ambiguous mass fragmentation patterns, and difficulties in obtaining high-quality crystals for X-ray diffraction.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the common hurdles you may encounter. We will delve into the "why" behind these challenges and provide actionable, field-proven troubleshooting strategies and detailed protocols to empower you to confidently and accurately determine the structure of your compounds.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Challenges
NMR is the cornerstone of structural elucidation, but for polysubstituted acetophenones, it often presents the first set of puzzles. Crowded aromatic regions and the nuanced effects of various substituents demand a sophisticated approach to data acquisition and interpretation.
FAQ 1: My ¹H NMR spectrum shows a cluster of overlapping signals in the aromatic region (6.5-8.0 ppm). How can I resolve and assign these protons?
This is one of the most common challenges. Overlapping multiplets arise because the chemical shift differences between aromatic protons are often small, and their coupling patterns can be complex, leading to a loss of resolution.[1][2]
Underlying Cause: The electronic effects (both inductive and resonance) of multiple substituents on the benzene ring influence the chemical environment of each aromatic proton differently. When these effects lead to similar chemical shifts, signals coalesce into an uninterpretable multiplet.[3][4][5]
Troubleshooting Strategies:
-
Increase Magnetic Field Strength: If available, re-acquiring the spectrum on a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) can increase chemical shift dispersion and resolve overlapping signals.[2]
-
Solvent-Induced Shifts: Changing the NMR solvent can alter the chemical shifts of your protons. Solvents like benzene-d₆ or acetone-d₆ can induce differential shifts in aromatic protons compared to the standard CDCl₃, often improving signal separation.[6]
-
Utilize 2D NMR Techniques: Two-dimensional NMR is a powerful tool for unraveling complex spectra. For proton assignments, the following experiments are indispensable:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over two or three bonds). This helps to trace out the connectivity of the proton spin systems within the aromatic ring.[7][8][9]
-
TOCSY (Total Correlation Spectroscopy): Extends the correlations beyond direct coupling partners to reveal entire spin systems. This is particularly useful for identifying all protons belonging to a single aromatic ring.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (< 5 Å), regardless of their through-bond connectivity.[10][11][12] This is crucial for determining the relative positions of substituents by observing NOEs between aromatic protons and protons on adjacent substituent groups (e.g., a methoxy group or the acetyl methyl group).[11][12][13]
-
Workflow for Resolving Aromatic Signal Overlap
Caption: Decision workflow for resolving overlapping ¹H NMR signals.
FAQ 2: How can I definitively determine the substitution pattern (regiochemistry) on the aromatic ring?
Assigning the exact positions of substituents is critical. While ¹H-¹H coupling constants can provide clues (J-ortho: 7-10 Hz, J-meta: 2-3 Hz, J-para: 0-1 Hz), these can be difficult to extract from complex spectra.[3] The most robust method involves heteronuclear correlation experiments.
Underlying Cause: The connectivity between protons and carbons, particularly over multiple bonds, directly maps the molecular framework.
Key Experiments:
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to (¹JCH). This is the first step in assigning the carbon skeleton.[14][15]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for determining regiochemistry. It shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[14][15][16] By observing a correlation from an aromatic proton to a carbon atom of a substituent, or from a substituent's proton to an aromatic carbon, you can unambiguously piece together the substitution pattern.[16][17]
Experimental Protocol: A General Approach to HMBC for Regiochemistry
-
Acquire High-Quality 1D Spectra: Obtain ¹H and ¹³C{¹H} spectra to identify all proton and carbon chemical shifts.
-
Run an HSQC Experiment: Assign all protonated carbons. This will also help to identify the non-protonated (quaternary) carbons by elimination.[17]
-
Set up the HMBC Experiment:
-
The key parameter is the long-range coupling constant (ⁿJCH) to be optimized for. A typical value is 8 Hz, which is a good compromise for detecting both ²JCH and ³JCH correlations.
-
Ensure sufficient resolution in the indirect (¹³C) dimension to resolve all carbon signals.
-
-
Data Interpretation:
-
Start with an unambiguous proton signal, for example, the methyl protons of the acetyl group.
-
Look for HMBC correlations from these methyl protons to carbons in the aromatic ring. You should see a strong correlation to the carbonyl carbon and a correlation to the ipso-carbon (the aromatic carbon to which the acetyl group is attached).
-
Next, look for correlations from the aromatic protons. An aromatic proton will show HMBC correlations to carbons two and three bonds away. These correlations will bridge the gap to other substituents and confirm their relative positions.
-
Illustrative HMBC Correlations for a Model Acetophenone
Caption: Key HMBC correlations for assigning substituents.
Part 2: Mass Spectrometry (MS) Fragmentation Puzzles
Mass spectrometry provides the crucial molecular weight and elemental composition. However, the fragmentation patterns of acetophenones can sometimes be misleading.
FAQ 3: My mass spectrum shows a dominant peak at m/z 105 and a weak or absent molecular ion peak. How can I confirm the molecular weight?
This is a classic fragmentation pattern for many acetophenone derivatives.
Underlying Cause: Under energetic ionization conditions like Electron Ionization (EI), acetophenones readily undergo alpha-cleavage (α-cleavage). This involves the breaking of the bond between the carbonyl carbon and the methyl group, resulting in the loss of a methyl radical (•CH₃, 15 Da) and the formation of a very stable benzoyl cation (C₆H₅CO⁺).[18][19][20] This benzoyl cation (m/z 105 for the unsubstituted case) is often the base peak in the spectrum.[19]
Troubleshooting Strategies:
-
Use Soft Ionization Techniques: To preserve the molecular ion, use a "softer" ionization method that imparts less energy to the molecule.
-
Electrospray Ionization (ESI): Ideal for polar compounds, often shows a strong protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺.
-
Chemical Ionization (CI): A softer gas-phase ionization method that typically produces a strong [M+H]⁺ ion.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): Useful for a wide range of molecules, often yielding the [M+H]⁺ or [M+K]⁺ ion.
-
-
High-Resolution Mass Spectrometry (HRMS): Regardless of the ionization technique, HRMS is essential. It provides a highly accurate mass measurement (to four or five decimal places), which allows for the unambiguous determination of the elemental formula. This can confirm the presence of all atoms in your proposed structure, even if the molecular ion is of low abundance.
Data Comparison: Ionization Techniques
| Ionization Technique | Typical Outcome for Acetophenones | Best For |
| Electron Ionization (EI) | Extensive fragmentation, strong benzoyl cation peak (m/z 105 + substituents), weak or absent M⁺• | Structural fragmentation information |
| Electrospray (ESI) | Strong [M+H]⁺ or [M+Na]⁺, minimal fragmentation | Confirming molecular weight of polar compounds |
| Chemical Ionization (CI) | Strong [M+H]⁺, some fragmentation | Confirming molecular weight of volatile compounds |
Part 3: X-ray Crystallography Hurdles
An X-ray crystal structure provides the ultimate, unambiguous proof of structure, including stereochemistry. However, obtaining suitable single crystals can be a major bottleneck.[21]
FAQ 4: I'm struggling to grow single crystals of my compound. It keeps crashing out as a powder or oil. What can I do?
Crystallization is often described as more of an art than a science. A systematic approach, however, can significantly increase your chances of success.
Underlying Cause: For crystallization to occur, molecules must slowly and orderly arrange themselves into a repeating lattice. If precipitation is too rapid, a disordered amorphous solid (powder) or liquid (oil) will form. Polysubstituted acetophenones can have awkward shapes or flexible substituents that hinder efficient packing.
Troubleshooting Strategies:
-
Ensure High Purity: Impurities can disrupt crystal lattice formation. Ensure your compound is >98% pure by NMR and/or LC-MS before attempting crystallization.
-
Systematic Solvent Screening: The choice of solvent is critical.[22] You are looking for a solvent system where your compound has moderate solubility.
-
Employ Various Crystallization Techniques: Do not rely on a single method. Set up multiple small-scale experiments in parallel.
Systematic Approach to Crystallization Screening
Caption: A systematic workflow for screening crystallization conditions.
Key Crystallization Techniques Compared
| Technique | Description | Best For |
| Slow Evaporation | A solution is left in a loosely covered vial, allowing the solvent to evaporate slowly over time, increasing the concentration.[22][23] | Simple, initial screening with ample material. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[23][24] | Highly effective for small quantities of material. |
| Liquid-Liquid Diffusion (Layering) | A solution of the compound is carefully layered with a miscible anti-solvent.[23][24] Crystallization occurs slowly at the interface. | Compounds that are sensitive to temperature changes. |
| Slow Cooling | The compound is dissolved in a minimal amount of solvent at an elevated temperature to create a saturated solution, which is then allowed to cool very slowly.[21] | Thermally stable compounds with temperature-dependent solubility. |
If direct crystallization fails, consider advanced methods such as co-crystallization with a suitable host molecule or using specialized techniques like the "crystalline sponge" method, which can trap non-crystalline compounds within a pre-formed crystal lattice for analysis.[21][25]
Part 4: An Integrated Approach
The most robust structural elucidations do not rely on a single piece of evidence. Instead, they integrate data from multiple analytical techniques. Use your NMR data to build a hypothesis of the structure, confirm the molecular formula with HRMS, and then, if possible, validate the entire structure, including regiochemistry and stereochemistry, with X-ray crystallography. Each technique provides a unique piece of the puzzle, and together they offer a complete and validated picture of your molecule.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. anuchem.weebly.com [anuchem.weebly.com]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 13. m.youtube.com [m.youtube.com]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. acdlabs.com [acdlabs.com]
- 18. app.studyraid.com [app.studyraid.com]
- 19. asdlib.org [asdlib.org]
- 20. Explain all possible fragmentation for in mass spectrometry for the follo.. [askfilo.com]
- 21. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 22. How To [chem.rochester.edu]
- 23. unifr.ch [unifr.ch]
- 24. journals.iucr.org [journals.iucr.org]
- 25. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Enzyme Inhibition by Hydroxyacetophenone Isomers
Introduction: The Significance of Isomeric Specificity in Enzyme Inhibition
In the intricate world of drug discovery and molecular biology, the ability to selectively modulate enzyme activity is paramount. Enzymes, as the biological catalysts of life, represent a major class of drug targets. Understanding how small molecules, or inhibitors, interact with them is fundamental to developing effective therapeutics. However, not all inhibitors are created equal. Even subtle changes in a molecule's structure, such as the position of a single functional group, can dramatically alter its biological activity. This guide delves into this concept of structural specificity by presenting a comparative study on the enzyme inhibitory effects of three structural isomers of hydroxyacetophenone: 2'-hydroxyacetophenone, 3'-hydroxyacetophenone, and 4'-hydroxyacetophenone.
Acetophenone derivatives have garnered significant interest as scaffolds for developing inhibitors against a range of enzymes, including tyrosinase, monoamine oxidase, and acetylcholinesterase.[1][2][3][4] This guide will focus on Tyrosinase as our model enzyme. Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in the production of melanin, the primary pigment in human skin.[5] Its inhibitors are of great interest in dermatology and cosmetics for treating hyperpigmentation disorders and as skin-lightening agents.[6]
By comparing how the ortho-, meta-, and para-isomers of hydroxyacetophenone inhibit tyrosinase, we can elucidate critical structure-activity relationships (SAR). This guide will provide researchers, scientists, and drug development professionals with a comprehensive framework for this investigation, blending theoretical principles with a robust, field-proven experimental protocol. We will explore the causality behind experimental choices, ensuring that the described methodology is self-validating and grounded in authoritative scientific principles.
Biochemical Profiles of Hydroxyacetophenone Isomers
The inhibitory potential of a molecule is intrinsically linked to its chemical structure. The three isomers of hydroxyacetophenone share the same molecular formula (C₈H₈O₂) but differ in the position of the hydroxyl (-OH) group on the phenyl ring relative to the acetyl group. This positional variance influences their electronic properties, steric hindrance, and hydrogen bonding capability, all of which are critical for enzyme-inhibitor interactions.
-
2'-Hydroxyacetophenone (ortho-isomer): The hydroxyl group is adjacent to the acetyl group. This proximity can lead to intramolecular hydrogen bonding, which may affect its interaction with the enzyme's active site.
-
3'-Hydroxyacetophenone (meta-isomer): The hydroxyl group is positioned at the meta position. It is a known component of castoreum, a natural animal product, and has been studied for various biological activities.[7][8]
-
4'-Hydroxyacetophenone (para-isomer): The hydroxyl group is opposite the acetyl group. This isomer is a known tyrosinase inhibitor and its structure shares similarities with tyrosine, the natural substrate of the enzyme.[6] This structural mimicry is a key principle in the design of competitive inhibitors.
Mechanisms of Reversible Enzyme Inhibition
Before delving into the experimental comparison, it is crucial to understand the primary modes of reversible enzyme inhibition. The type of inhibition reveals how an inhibitor binds to the enzyme and affects its kinetics.[9]
-
Competitive Inhibition: The inhibitor structurally resembles the substrate and binds to the enzyme's active site, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. It increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax).[]
-
Non-Competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme. This binding event alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound. In this case, Vmax is decreased, but Km remains unchanged.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the formation of the product. This mode of inhibition decreases both Vmax and Km.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, typically at an allosteric site. It affects both Km and Vmax.
The specific mechanism of inhibition for each acetophenone isomer provides profound insights into its binding mode and orientation within the enzyme.
Caption: Mechanisms of Competitive and Non-Competitive Enzyme Inhibition.
Comparative Analysis of Tyrosinase Inhibition
Studies on various acetophenone derivatives have shown a clear structure-activity relationship where the position of substituents on the phenyl ring dictates the inhibitory potency and mechanism.[1][11] Specifically for tyrosinase, phenolic compounds that mimic the structure of L-tyrosine often act as competitive inhibitors.[6]
Research indicates that para-substituted acetophenone thiosemicarbazones act as competitive inhibitors of tyrosinase, while their ortho- and meta-substituted counterparts exhibit a mixed type of inhibition.[12][13] This strongly suggests that the 4'-hydroxyacetophenone, with its hydroxyl group in the para position, is likely to be a more potent and specific competitive inhibitor than the 2'- and 3'- isomers. The para-hydroxyl group can effectively interact with the copper ions and key amino acid residues in the tyrosinase active site, mimicking the binding of the natural substrate.[6][12]
Summary of Expected Inhibitory Parameters
The following table summarizes the anticipated results based on existing literature. The goal of the experimental protocol provided below is to empirically determine these values.
| Inhibitor | Expected IC50 (µM) | Expected Inhibition Type | Rationale |
| 4'-Hydroxyacetophenone | Low | Competitive | The para-hydroxyl group mimics the phenolic group of the natural substrate, L-tyrosine, allowing for strong binding at the active site.[6] |
| 3'-Hydroxyacetophenone | Moderate | Mixed/Competitive | The meta-hydroxyl group may allow for binding to the active site, but with a less optimal orientation compared to the para-isomer. |
| 2'-Hydroxyacetophenone | High | Mixed/Non-competitive | The ortho-hydroxyl group may cause steric hindrance or form intramolecular hydrogen bonds, impeding effective binding to the active site.[12][13] |
Experimental Protocol: A Self-Validating System for Inhibition Analysis
This section provides a detailed methodology for the comparative analysis. The causality behind each step is explained to ensure scientific integrity and reproducibility.
Part 1: Materials and Reagents
-
Enzyme: Mushroom Tyrosinase (EC 1.14.18.1)
-
Substrate: L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Inhibitors: 2'-Hydroxyacetophenone, 3'-Hydroxyacetophenone, 4'-Hydroxyacetophenone
-
Reference Inhibitor: Kojic Acid (a well-characterized tyrosinase inhibitor)[12]
-
Buffer: Sodium Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Solvent: Dimethyl Sulfoxide (DMSO) for dissolving inhibitors
-
Equipment: UV-Vis Spectrophotometer (plate reader or cuvette-based), 96-well plates, calibrated micropipettes, reaction tubes.
Part 2: Experimental Workflow
The following diagram outlines the logical flow of the experimental procedure, from initial assays to the final determination of inhibition constants.
Caption: Workflow for determining enzyme inhibition parameters.
Part 3: Step-by-Step Methodology
A. Preparation of Solutions
-
Phosphate Buffer (50 mM, pH 6.8): Prepare and ensure the pH is accurately adjusted. This buffer system is optimal for tyrosinase activity.
-
Tyrosinase Stock Solution: Dissolve mushroom tyrosinase in phosphate buffer to a desired concentration (e.g., 1000 U/mL). Store on ice.
-
L-DOPA Stock Solution: Prepare a fresh solution of L-DOPA (e.g., 10 mM) in phosphate buffer immediately before use, as it is prone to auto-oxidation.
-
Inhibitor Stock Solutions: Dissolve each hydroxyacetophenone isomer and Kojic acid in DMSO to a high concentration (e.g., 50 mM). Subsequent dilutions should be made in the phosphate buffer. Causality: DMSO is used to solubilize the organic inhibitors. The final concentration in the assay should be kept low (<1%) to avoid affecting enzyme activity.
B. Determination of IC50 Values
-
Assay Setup: In a 96-well plate, prepare reaction mixtures containing phosphate buffer, a fixed concentration of tyrosinase, and varying concentrations of each inhibitor. Include a control with no inhibitor and a blank for each inhibitor concentration containing all components except the enzyme.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a short period (e.g., 5 minutes) at a constant temperature (e.g., 25°C). Causality: This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Start the reaction by adding a fixed concentration of L-DOPA to all wells.
-
Measure Activity: Immediately begin monitoring the increase in absorbance at ~475 nm (the wavelength for dopachrome formation) over time (e.g., for 5-10 minutes) using a spectrophotometer.[14]
-
Calculate Initial Velocity (V₀): Determine the initial reaction rate from the linear portion of the absorbance vs. time plot.[15]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control without inhibitor. Plot % inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).
C. Determination of Inhibition Type and Constant (Ki)
-
Experimental Design: This experiment requires a matrix of conditions. For each isomer, you will measure the initial velocity at several fixed inhibitor concentrations (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50) across a range of substrate (L-DOPA) concentrations (e.g., 0.25 to 5 times the known Km of L-DOPA).
-
Assay Procedure: Follow the same procedure as the IC50 assay (pre-incubation, reaction initiation, and measurement) for each combination of substrate and inhibitor concentration.
-
Data Analysis with Lineweaver-Burk Plot:
-
For each inhibitor concentration, calculate the reciprocal of the initial velocity (1/V₀) and the reciprocal of the substrate concentration (1/[S]).
-
Plot 1/V₀ versus 1/[S]. This is the Lineweaver-Burk or double-reciprocal plot.
-
The pattern of the lines will reveal the inhibition type:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the second or third quadrant (off the axes).
-
-
-
Calculating Ki: The inhibition constant (Ki) can be determined from replots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.[16][17] For competitive inhibition, Ki can be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Conclusion: From Data to Insight
This comparative guide provides a robust framework for investigating the structure-dependent inhibition of tyrosinase by hydroxyacetophenone isomers. The expected results—that 4'-hydroxyacetophenone will emerge as a potent competitive inhibitor due to its structural similarity to the natural substrate—underscore a fundamental principle in medicinal chemistry: molecular geometry is a critical determinant of biological function.
By meticulously following the outlined experimental protocol, researchers can generate high-fidelity data to confirm these structure-activity relationships. The insights gained from such studies are invaluable, not only for understanding the specific interactions between these isomers and tyrosinase but also for guiding the rational design of more potent and selective enzyme inhibitors for therapeutic and industrial applications. The fusion of sound biochemical theory with rigorous, self-validating experimental design is the cornerstone of impactful scientific discovery.
References
- 1. Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of acetophenone deri...: Ingenta Connect [ingentaconnect.com]
- 4. In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 3-Hydroxyacetophenone - Wikipedia [en.wikipedia.org]
- 9. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 11. researchgate.net [researchgate.net]
- 12. Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 15. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tandfonline.com [tandfonline.com]
A Comparative Guide to the Synthetic Routes of Substituted Dihydroxyacetophenones
Substituted dihydroxyacetophenones are pivotal structural motifs in medicinal chemistry and materials science, serving as key intermediates in the synthesis of a wide array of pharmaceuticals, natural products, and specialized polymers. Their utility stems from the versatile reactivity of the phenolic hydroxyl groups and the ketone functionality, which allows for extensive molecular elaboration. The regiochemistry of the hydroxyl and acetyl groups on the benzene ring profoundly influences the physicochemical and biological properties of the resulting derivatives. Consequently, the efficient and selective synthesis of specific dihydroxyacetophenone isomers is a subject of considerable interest for researchers, scientists, and drug development professionals.
This guide provides an in-depth, objective comparison of the primary synthetic routes to substituted dihydroxyacetophenones, focusing on the Fries rearrangement, Friedel-Crafts acylation, and the Houben-Hoesch reaction. We will delve into the mechanistic underpinnings of each method, the causality behind experimental choices, and provide supporting experimental data and detailed protocols to empower you to select and implement the optimal strategy for your synthetic goals.
Core Synthetic Strategies: An Overview
The synthesis of dihydroxyacetophenones primarily revolves around three classical yet powerful reactions. The choice among them is dictated by the desired substitution pattern, the availability and stability of starting materials, and considerations of scale, cost, and environmental impact.
-
Fries Rearrangement: This reaction involves the intramolecular rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis or Brønsted acid. It is particularly useful for the synthesis of ortho- and para-hydroxyacetophenones, with the regioselectivity being tunable by reaction conditions.[1]
-
Friedel-Crafts Acylation: A cornerstone of aromatic chemistry, this electrophilic aromatic substitution reaction introduces an acyl group onto an aromatic ring. For dihydroxyacetophenones, this typically involves the acylation of a dihydroxybenzene (or a protected derivative) with an acylating agent in the presence of a Lewis acid catalyst.[2]
-
Houben-Hoesch Reaction: This method is a variation of the Friedel-Crafts acylation that employs a nitrile as the acylating agent and is particularly effective for electron-rich aromatic compounds like polyhydroxybenzenes. The reaction proceeds via an imine intermediate which is subsequently hydrolyzed.[3]
The logical workflow for selecting a synthetic route is depicted below:
Caption: Logical workflow for selecting a synthetic route to dihydroxyacetophenones.
In-Depth Analysis of Synthetic Routes
The Fries Rearrangement
The Fries rearrangement is a powerful tool for converting phenolic esters into hydroxy aryl ketones. The reaction is typically catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), or strong Brønsted acids.[4] A key advantage of this method is that the starting phenolic esters are often easily prepared from the corresponding phenols and acyl halides or anhydrides.
Mechanism and Regioselectivity:
The reaction proceeds through the formation of an acylium ion intermediate generated by the coordination of the Lewis acid to the ester's carbonyl oxygen. This electrophile then attacks the aromatic ring. The regioselectivity (ortho vs. para acylation) is a critical aspect of the Fries rearrangement and can be controlled by the reaction conditions.[1]
-
Low Temperatures (< 60°C): Favor the formation of the para-isomer, which is the thermodynamically more stable product.
-
High Temperatures (> 160°C): Favor the formation of the ortho-isomer. The ortho product can form a stable bidentate chelate with the Lewis acid catalyst, making it the kinetically favored product at higher temperatures.
-
Solvent Polarity: Non-polar solvents tend to favor the ortho-isomer, while more polar solvents can increase the proportion of the para-isomer.[1]
Caption: Simplified mechanism and regioselectivity of the Fries Rearrangement.
Causality in Experimental Choices:
The choice of a stoichiometric amount of Lewis acid is crucial because both the starting ester and the product ketone can complex with the catalyst.[4] Anhydrous conditions are essential to prevent the deactivation of the Lewis acid. For substrates like hydroquinone diacetate, where both ortho positions are equivalent, the Fries rearrangement provides a direct route to the 2,5-dihydroxy isomer.[5][6]
Green Chemistry Considerations:
The traditional use of stoichiometric, corrosive, and moisture-sensitive Lewis acids like AlCl₃ poses environmental and handling challenges. Greener alternatives are being explored, including the use of solid acid catalysts like zeolites and p-toluenesulfonic acid (PTSA), which can be more easily recovered and recycled.[7] Microwave-assisted Fries rearrangements have also been shown to accelerate the reaction, often with improved yields.
Friedel-Crafts Acylation
Direct acylation of dihydroxybenzenes is a straightforward approach to dihydroxyacetophenones. This electrophilic aromatic substitution reaction typically employs an acyl chloride or anhydride as the acylating agent and a Lewis acid catalyst.
Mechanism and Regioselectivity:
The reaction mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of the dihydroxybenzene. The hydroxyl groups are strong activating, ortho-, para-directing groups. The regioselectivity is therefore determined by the positions of the hydroxyl groups on the starting material.
-
Resorcinol (1,3-dihydroxybenzene): The C4 position is doubly activated by both hydroxyl groups and is the most nucleophilic site, leading predominantly to 2,4-dihydroxyacetophenone.[8][9] The C2 position is also activated but sterically more hindered.
-
Hydroquinone (1,4-dihydroxybenzene): All aromatic positions are equivalent, leading to 2,5-dihydroxyacetophenone.
-
Catechol (1,2-dihydroxybenzene): The C4 position is para to one hydroxyl group and meta to the other, making it a likely site for acylation to yield 3,4-dihydroxyacetophenone.
Caption: Friedel-Crafts acylation of resorcinol to form 2,4-dihydroxyacetophenone.
Causality in Experimental Choices:
The choice of catalyst and solvent is critical. While AlCl₃ is common, milder Lewis acids like ZnCl₂ can also be effective, especially with highly activated substrates like resorcinol.[8][10] Using acetic acid as both the acylating agent and solvent in the presence of a catalyst like ZnCl₂ or a proton acid is a common industrial practice.[11] This approach avoids the use of more hazardous acyl chlorides or anhydrides.
Green Chemistry Considerations:
Similar to the Fries rearrangement, the use of stoichiometric Lewis acids is a drawback. The development of solid acid catalysts, such as montmorillonite clay, sulfated zirconia, and ion-exchange resins (e.g., Amberlyst-36), offers a greener pathway.[11] These catalysts are reusable and minimize waste generation.
Houben-Hoesch Reaction
The Houben-Hoesch reaction is a valuable alternative for the synthesis of polyhydroxyacetophenones from electron-rich phenols and nitriles, typically in the presence of HCl and a Lewis acid catalyst like ZnCl₂ or AlCl₃.[3]
Mechanism and Regioselectivity:
The reaction begins with the formation of a ketimine intermediate from the reaction of the nitrile with the phenol in the presence of the acid catalyst. This ketimine is then hydrolyzed during aqueous workup to yield the aryl ketone. The regioselectivity is governed by the strong activating and directing effects of the hydroxyl groups. For example, phloroglucinol (1,3,5-trihydroxybenzene) reacts with acetonitrile to give 2,4,6-trihydroxyacetophenone.[3]
Causality in Experimental Choices:
This reaction is particularly well-suited for polyhydroxybenzenes that are highly activated and prone to side reactions under standard Friedel-Crafts conditions. The use of a nitrile as the acylating agent offers a different reactivity profile compared to acyl halides. Anhydrous conditions are crucial for the formation of the ketimine intermediate.
Comparative Performance Data
The following table summarizes typical yields and conditions for the synthesis of various dihydroxyacetophenone isomers via the discussed routes. It is important to note that direct comparisons can be challenging as reaction conditions are often optimized for specific substrates and scales.
| Target Compound | Starting Material | Synthetic Route | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| 2,4-Dihydroxyacetophenone | Resorcinol | Friedel-Crafts | ZnCl₂ | Acetic Acid | 150-159 | 0.5 | 61-65 | [9] |
| 2,4-Dihydroxyacetophenone | Resorcinol | Friedel-Crafts | Amberlyst-36 | Acetic Acid | 120 | 6 | ~70 | [11] |
| 2,5-Dihydroxyacetophenone | Hydroquinone Diacetate | Fries Rearrangement | AlCl₃ | None | 160-165 | 3 | 64-77 | [5][6] |
| 2,5-Dihydroxyacetophenone | Hydroquinone | Friedel-Crafts | BF₃·Et₂O | Dichloroethane | 120 | 2-3 | 92 | [12] |
| 2,6-Dihydroxyacetophenone | 4-Methyl-7-hydroxy-8-acetylcoumarin | Hydrolysis (from Fries) | NaOH (aq) | Water | Reflux | - | 87-92 | [13] |
| 3,4-Dihydroxyacetophenone | Catechol | Friedel-Crafts | - | - | - | - | 42 | [14] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dihydroxyacetophenone via Friedel-Crafts Acylation [9]
This protocol describes the acylation of resorcinol with acetic acid using zinc chloride as a catalyst.
-
Reaction Setup: In a 1-liter beaker, dissolve 165 g (1.2 moles) of anhydrous zinc chloride in 165 g (158 mL, 2.7 moles) of glacial acetic acid with heating.
-
Addition of Resorcinol: To the hot mixture (approx. 140°C), add 110 g (1 mole) of resorcinol with constant stirring.
-
Heating: Heat the solution on a sand bath until it just begins to boil (approx. 152°C). Remove the heat source and allow the reaction to proceed, ensuring the temperature does not exceed 159°C.
-
Quenching: After 20 minutes, dilute the solution with a mixture of 250 mL of concentrated hydrochloric acid and 250 mL of water.
-
Isolation: Cool the dark red solution in an ice bath to 5°C. Collect the resulting precipitate by filtration and wash it with 1 L of dilute (1:3) hydrochloric acid to remove zinc salts.
-
Purification: The crude product can be purified by distillation under reduced pressure (boiling point 180-181°C at 10 mm Hg) followed by recrystallization from hot dilute (1:11) hydrochloric acid to yield 93-99 g (61-65%) of tan-colored crystals.
Protocol 2: Synthesis of 2,5-Dihydroxyacetophenone via Fries Rearrangement [5][6]
This protocol details the synthesis from hydroquinone diacetate.
-
Preparation of Hydroquinone Diacetate: Add one drop of concentrated sulfuric acid to a mixture of 110 g (1.0 mole) of hydroquinone and 206 g (2.02 moles) of acetic anhydride. The reaction is exothermic. After 5 minutes, pour the solution onto crushed ice. Collect the white crystalline product by filtration, wash with water, and dry. The yield is typically 96-98%.
-
Fries Rearrangement:
-
Reaction Setup: In a dry 500-mL round-bottom flask fitted with an air condenser and a gas trap, mix 50 g (0.257 mole) of dry hydroquinone diacetate and 116 g (0.87 mole) of anhydrous aluminum chloride.
-
Heating: Place the flask in an oil bath and slowly heat to 110-120°C over 30 minutes, at which point hydrogen chloride evolution begins. Then, slowly raise the temperature to 160-165°C and maintain for 3 hours.
-
Work-up: Cool the flask to room temperature. Decompose the excess aluminum chloride by carefully adding 350 g of crushed ice followed by 25 mL of concentrated hydrochloric acid.
-
Isolation and Purification: Collect the solid product by filtration and wash with cold water. Recrystallization from a large volume of water or 250 mL of 95% ethanol yields 25-30 g (64-77%) of green, silky needles.
-
Conclusion
The synthesis of substituted dihydroxyacetophenones can be effectively achieved through several classical organic reactions, each with its own set of advantages and disadvantages. The Fries rearrangement offers an excellent method for preparing ortho- and para-isomers, with the ability to control regioselectivity through temperature and solvent choice. Friedel-Crafts acylation provides a direct and often high-yielding route, particularly for highly activated substrates like resorcinol, leading to 2,4-dihydroxyacetophenone. The Houben-Hoesch reaction is a valuable tool for the acylation of polyhydroxybenzenes.
For researchers and drug development professionals, the choice of synthetic route will depend on a careful consideration of factors such as the desired isomer, availability of starting materials, scalability, and the increasing importance of green chemistry principles. While traditional methods using stoichiometric Lewis acids are well-established, the exploration of solid acid catalysts and alternative energy sources like microwave irradiation is paving the way for more sustainable and efficient syntheses of these valuable chemical intermediates.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2,5-dihydroxyacetophenone synthesis , Hive Methods Discourse [chemistry.mdma.ch]
- 7. researchgate.net [researchgate.net]
- 8. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. JPS5965039A - Preparation of 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]
- 11. future4200.com [future4200.com]
- 12. 2',5'-Dihydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. CN105461527A - Synthesis method of efloxate drug intermediate 3, 4-dihydroxyacetophenone - Google Patents [patents.google.com]
A Comparative Guide to the In Vitro and In Vivo Activity of 1-(2,4-Dihydroxy-3-methylphenyl)ethanone
Introduction: Unveiling the Potential of a Promising Phenolic Compound
1-(2,4-Dihydroxy-3-methylphenyl)ethanone, also known as 2',4'-Dihydroxy-3'-methylacetophenone, is a phenolic compound that has garnered significant interest within the scientific community. Found in various natural sources, including plants like Eucalyptus globulus and Eucalyptus camaldulensis, this acetophenone derivative has demonstrated a spectrum of biological activities in preclinical studies.[1][2] Its potential applications span the pharmaceutical, cosmetic, and food industries, owing to its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2]
This guide provides a comprehensive comparison of the in vitro and in vivo activities of this compound and its close derivatives. By critically examining the available experimental data, we aim to provide researchers, scientists, and drug development professionals with a nuanced understanding of its therapeutic potential and the crucial considerations for translating laboratory findings into clinical applications. The inherent gap between controlled in vitro environments and the complexity of a living organism often leads to discrepancies in observed efficacy. This guide will delve into these differences, offering insights into the causal relationships behind experimental choices and the self-validating systems necessary for robust scientific inquiry.
In Vitro Activity: A Foundation of Evidence
In vitro studies serve as the initial and essential screening phase for evaluating the bioactivity of novel compounds. These assays, conducted in controlled laboratory settings using cell cultures or isolated enzymes, provide a rapid and cost-effective means to elucidate mechanisms of action and identify promising therapeutic candidates. For this compound and its analogs, a wealth of in vitro data points to its multifaceted biological effects.
Antioxidant Activity: Quenching the Fires of Oxidative Stress
The phenolic structure of this compound, featuring hydroxyl groups on the aromatic ring, strongly suggests antioxidant potential. These hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thus mitigating oxidative stress, a key contributor to numerous chronic diseases. The antioxidant capacity of this compound and its derivatives is typically assessed using a panel of spectrophotometric assays.
Common In Vitro Antioxidant Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron and decolorize the stable DPPH radical. The 2,4-dihydroxyacetophenone analogue of acetophenone benzoylhydrazones has been identified as a potent radical scavenger in the DPPH assay.[3]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Similar to the DPPH assay, this test measures the capacity of a compound to scavenge the ABTS radical cation.
While specific IC50 values for this compound are not extensively reported, studies on structurally similar acetophenone derivatives demonstrate significant antioxidant activity. For instance, a series of acetophenone benzoylhydrazones showed promising results in both DPPH and FRAP assays.[3]
Table 1: In Vitro Antioxidant Activity of Acetophenone Derivatives
| Compound/Derivative | Assay | Result | Reference |
| 2,4-dihydroxyacetophenone analogue of acetophenone benzoylhydrazone | DPPH | Most potent radical scavenger in the series | [3] |
| Acetophenone benzoylhydrazones | FRAP | Superior reducing ability for the unsubstituted compound | [3] |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
-
Assay Procedure:
-
In a 96-well plate, add varying concentrations of the test compound to different wells.
-
Add the DPPH solution to each well.
-
Include a control group containing only the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at a specific wavelength (typically 517 nm) using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
-
Anti-inflammatory Activity: Taming the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in a wide range of diseases. This compound and its derivatives have been investigated for their ability to modulate key inflammatory pathways.
Key In Vitro Anti-inflammatory Assays:
-
COX (Cyclooxygenase) and LOX (Lipoxygenase) Inhibition Assays: These enzymatic assays measure the ability of a compound to inhibit the activity of COX-1, COX-2, and LOX enzymes, which are crucial for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
-
Nitric Oxide (NO) Production Inhibition Assay: This cell-based assay typically uses lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) to assess the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator. 2',5'-Dihydroxyacetophenone has been shown to significantly inhibit NO production by suppressing iNOS expression.
Studies on dihydroxyacetophenone derivatives have demonstrated their potential as antileukotrienics, inhibiting the biosynthesis of leukotriene B4 (LTB4).
Mechanism of Action: Targeting Key Signaling Pathways
The anti-inflammatory effects of phenolic compounds like this compound are often attributed to their ability to modulate intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of the inflammatory response. 2',5'-Dihydroxyacetophenone has been shown to decrease the levels of pro-inflammatory cytokines TNF-α and IL-6 by blocking the ERK1/2 and NF-κB signaling pathways.[4]
Caption: Simplified NF-κB signaling pathway and potential inhibition by this compound.
Experimental Protocol: COX-2 Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Use a commercially available COX-2 inhibitor screening assay kit.
-
Prepare the human recombinant COX-2 enzyme and arachidonic acid (substrate) solutions according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Incubate the COX-2 enzyme with the test compound at various concentrations.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
-
Detection:
-
Measure the production of prostaglandin E2 (PGE2), a product of the COX-2 reaction, using a method such as ELISA or a fluorescent probe.
-
-
Calculation:
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound.
-
Determine the IC50 value.
-
Antimicrobial Activity: A Defense Against Pathogens
Natural phenolic compounds are well-known for their antimicrobial properties. This compound, being a phenolic ketone, is expected to exhibit activity against a range of microorganisms.
Common In Vitro Antimicrobial Assays:
-
Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
-
Minimum Bactericidal Concentration (MBC) Assay: This assay determines the lowest concentration of a compound that kills 99.9% of the initial bacterial inoculum.
While specific MIC values for the parent compound are scarce, derivatives of dihydroxyacetophenone have shown significant biological activity. For example, brominated dihydroxyacetophenone derivatives have demonstrated powerful antibacterial activity against drug-resistant Gram-negative bacteria like Pseudomonas aeruginosa.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay
-
Preparation:
-
Prepare a standardized inoculum of the target microorganism in a suitable broth medium.
-
Prepare serial dilutions of the test compound in the broth medium in a 96-well microtiter plate.
-
-
Inoculation:
-
Add the microbial inoculum to each well containing the test compound dilutions.
-
Include positive (microorganism in broth without test compound) and negative (broth only) controls.
-
-
Incubation:
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Observation:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
Anticancer Activity: Targeting Uncontrolled Cell Growth
Several acetophenone derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The presence of hydroxyl and other functional groups can contribute to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation.
Common In Vitro Anticancer Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells.
-
SRB (Sulphorhodamine B) Assay: This assay quantifies cell density based on the staining of total cellular protein.
Derivatives of 2',4'-dihydroxyacetophenone, such as chalcones, have shown promising anticancer activity. For instance, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) displayed antiproliferative activity against human cervical cancer cell lines with IC50 values in the micromolar range.[5] Another derivative, 2',4'-dihydroxy-3,4-methylenedioxychalcone, exhibited significant growth inhibitory properties and induced apoptosis in Ehrlich Ascites Carcinoma cells.[6]
Table 2: In Vitro Anticancer Activity of 2',4'-Dihydroxyacetophenone Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | HeLa | Cervical Cancer | 10.05 ± 0.22 | [5] |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | C-33A | Cervical Cancer | 15.76 ± 1.49 | [5] |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SiHa | Cervical Cancer | 18.31 ± 3.10 | [5] |
| Knepachycarpanone A (acetophenone derivative) | HeLa | Cervical Cancer | 26.92 ± 1.46 | [7] |
| Knepachycarpanone B (acetophenone derivative) | HeLa | Cervical Cancer | 30.20 ± 1.97 | [7] |
Mechanism of Action: Inducing Apoptosis and Modulating Signaling Pathways
The anticancer effects of these compounds are often mediated through the induction of apoptosis and the modulation of cell survival signaling pathways. For example, some chalcone derivatives have been shown to induce mitochondria-mediated apoptosis and affect the PI3K/Akt/mTOR signaling pathway.[8]
Caption: A typical experimental workflow for assessing the in vitro cytotoxicity of a compound using the MTT assay.
In Vivo Activity: Bridging the Gap to Clinical Relevance
While in vitro studies provide a crucial foundation, in vivo models are indispensable for evaluating the efficacy, safety, and pharmacokinetic profile of a compound in a complex, living system. For this compound, direct in vivo data is limited. However, by examining studies on structurally related acetophenone derivatives, we can infer its potential performance in animal models.
Anti-inflammatory Activity: From Cell Cultures to Animal Models
The carrageenan-induced paw edema model in rodents is a widely used and well-characterized assay for screening the acute anti-inflammatory activity of compounds.[9][10] This model mimics the cardinal signs of inflammation, including edema, hyperalgesia, and erythema.
While no specific studies on this compound in this model were found, research on other acetophenone derivatives has shown promising results. For instance, tremetone, an acetophenone derivative, exhibited extremely potent anti-inflammatory activity in the carrageenan-induced mouse paw edema test.[11] Another study on 3,5-diprenyl-4-hydroxyacetophenone (DHAP) demonstrated its ability to diminish TPA-induced ear edema in mice.[12][13]
Table 3: In Vivo Anti-inflammatory Activity of Acetophenone Derivatives
| Compound | Animal Model | Effect | Reference |
| Tremetone | Carrageenan-induced mouse paw edema | Extremely anti-inflammatory | [11] |
| 3,5-Diprenyl-4-hydroxyacetophenone (DHAP) | TPA-induced mouse ear edema | 70.10% reduction in edema | [12][13] |
| Benzylideneacetophenone derivative | Carrageenan/kaolin-induced knee arthritis in rats | Significantly decreased arthritic symptoms | [14] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization:
-
Acclimatize male Wistar rats to the laboratory conditions for at least one week.
-
-
Grouping and Administration:
-
Divide the rats into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the compound.
-
Administer the test compound or standard drug orally or intraperitoneally.
-
-
Induction of Edema:
-
After a specified time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Calculation:
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
Antioxidant Activity: Evidence from Living Systems
While in vitro antioxidant assays are valuable, they do not fully capture the complex interplay of antioxidant and pro-oxidant factors in a living organism. In vivo studies often measure the levels of antioxidant enzymes (e.g., catalase, superoxide dismutase) and markers of oxidative damage (e.g., malondialdehyde) in tissues.
A study on chalcone derivatives in a rat model of 4-acetaminophenol-induced hepatotoxicity showed that the administration of these compounds increased the levels of antioxidant enzymes catalase and superoxide dismutase, while reducing malondialdehyde levels, indicating a decrease in lipid peroxidation.[1]
Anticancer Activity: From Cell Lines to Xenograft Models
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research for evaluating the in vivo efficacy of potential anticancer drugs.[15][16] These models allow for the assessment of a compound's ability to inhibit tumor growth in a living organism.
While no in vivo anticancer studies specifically on this compound were identified, a study on the derivative 2',4'-dihydroxy-3,4-methylenedioxychalcone demonstrated a significant reduction in tumor burden and an increase in the life span of Ehrlich Ascites Carcinoma-bearing mice.[6]
Table 4: In Vivo Anticancer Activity of a 2',4'-Dihydroxyacetophenone Derivative
| Compound | Animal Model | Effect | Reference |
| 2',4'-dihydroxy-3,4-methylenedioxychalcone | Ehrlich Ascites Carcinoma (EAC)-bearing mice | 81.71% tumor growth inhibition at 200 mg/kg/day; 82.60% increase in life span | [6] |
Comparative Analysis: Bridging the In Vitro-In Vivo Divide
The translation of promising in vitro activity to in vivo efficacy is a critical and often challenging step in drug development. Several factors contribute to the potential discrepancies between these two testing paradigms:
-
Pharmacokinetics (ADME): A compound that is highly active in vitro may exhibit poor absorption, distribution, metabolism, and excretion (ADME) properties in vivo. This can result in insufficient concentrations of the compound reaching the target tissue to exert a therapeutic effect. The bioavailability of phenolic compounds can be a limiting factor.
-
Metabolism: The compound may be rapidly metabolized in the liver or other tissues into inactive or even toxic metabolites.
-
Toxicity: A compound may show acceptable toxicity in cell culture but exhibit unforeseen toxic effects in a whole organism.
-
Complexity of the Biological System: The in vivo environment is significantly more complex than an in vitro setting, with intricate interactions between different cell types, tissues, and physiological systems.
For this compound, while the in vitro data strongly suggests a range of beneficial biological activities, the lack of direct in vivo studies makes it difficult to definitively predict its clinical potential. However, the positive in vivo results observed for its derivatives in models of inflammation and cancer provide a strong rationale for further investigation.
Future Directions and Conclusion
This compound stands as a promising natural product-derived compound with a compelling profile of in vitro bioactivities. Its antioxidant, anti-inflammatory, antimicrobial, and anticancer potential warrants further exploration.
The critical next step for advancing the therapeutic development of this compound is to conduct comprehensive in vivo studies to:
-
Evaluate its efficacy in relevant animal models of disease.
-
Determine its pharmacokinetic profile to understand its absorption, distribution, metabolism, and excretion.
-
Assess its safety and toxicity through acute and chronic toxicity studies.
A thorough understanding of the correlation between the in vitro and in vivo data will be paramount in guiding the rational design of future studies and ultimately determining the clinical utility of this compound. The insights gained from such investigations will be invaluable for researchers and drug development professionals seeking to harness the therapeutic potential of this intriguing phenolic compound.
References
- 1. In Vitro Antioxidant Activities and the Therapeutic Potential of Some Newly Synthesized Chalcones Against 4-Acetaminophenol Induced Hepatotoxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Effects of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone from Syzygium nervosum Seeds on Antiproliferative, DNA Damage, Cell Cycle Arrest, and Apoptosis in Human Cervical Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,4-Dihydroxyacetophenone Derivatives as Antileukotrienics with a Multiple Activity Mechanism | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory activity of acetophenones from Ophryosporus axilliflorus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benzylideneacetophenone Derivative Alleviates Arthritic Symptoms via Modulation of the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Synthesis and Anti-Inflammatory Activity of some New Chalcones from 3' - Methyl-4' – Hydroxyacetophenone | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Spectral analysis comparison between 2,4-dihydroxyacetophenone and its 3-methyl derivative
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's structural and electronic properties is paramount. Spectroscopic analysis provides a fundamental toolkit for this purpose, offering a detailed fingerprint of a compound's identity and behavior. This guide presents a comparative spectral analysis of 2,4-dihydroxyacetophenone and its 3-methyl derivative, 3-methyl-2,4-dihydroxyacetophenone.
While extensive experimental data is available for the parent compound, 2,4-dihydroxyacetophenone, a comprehensive set of published experimental spectra for its 3-methyl derivative is not readily accessible. Therefore, this guide will provide a detailed analysis of 2,4-dihydroxyacetophenone based on established experimental data and offer a predictive analysis of the spectral characteristics of 3-methyl-2,4-dihydroxyacetophenone. These predictions are grounded in the fundamental principles of spectroscopy and the well-documented effects of substituent groups on aromatic systems.
Molecular Structures
To understand the spectral differences, it is crucial to first visualize the structures of the two compounds.
Caption: Chemical structures of 2,4-dihydroxyacetophenone and its 3-methyl derivative.
Experimental and Predicted Spectral Data Summary
The following table summarizes the key experimental spectral data for 2,4-dihydroxyacetophenone and the predicted data for its 3-methyl derivative.
| Spectroscopic Technique | 2,4-Dihydroxyacetophenone (Experimental Data) | 3-Methyl-2,4-dihydroxyacetophenone (Predicted Data) |
| ¹H NMR (ppm) | Aromatic Protons: δ 6.22-7.62, Acetyl Protons: δ 2.54, Hydroxyl Protons: δ 10.2, 12.5[1] | Aromatic Protons: Shifted slightly upfield or downfield depending on position, Acetyl Protons: Similar to parent, Methyl Protons: δ ~2.1-2.3, Hydroxyl Protons: Similar to parent |
| ¹³C NMR (ppm) | Aromatic Carbons: δ 102-165, Carbonyl Carbon: δ ~200, Acetyl Carbon: δ ~26 | Aromatic Carbons: Shifts influenced by methyl group, Carbonyl Carbon: Similar to parent, Acetyl Carbon: Similar to parent, Methyl Carbon: δ ~15-20 |
| IR (cm⁻¹) | O-H stretch: ~3200-3600 (broad), C=O stretch: ~1640, C-O stretch: ~1200-1300, Aromatic C-H stretch: ~3000-3100 | O-H stretch: Similar to parent, C=O stretch: Similar to parent, C-O stretch: Similar to parent, Aromatic C-H stretch: Similar to parent, Additional C-H stretch (methyl): ~2850-2960 |
| Mass Spec (m/z) | Molecular Ion [M]⁺: 152, Key Fragments: 137 ([M-CH₃]⁺) | Molecular Ion [M]⁺: 166, Key Fragments: 151 ([M-CH₃]⁺) |
| UV-Vis (nm) | λmax ~275, 315 | λmax likely to show a slight bathochromic (red) shift |
In-Depth Spectral Analysis and Comparison
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule.
2,4-Dihydroxyacetophenone: The ¹H NMR spectrum of 2,4-dihydroxyacetophenone in DMSO-d₆ typically shows distinct signals for the aromatic protons, the acetyl methyl protons, and the two hydroxyl protons.[1] The aromatic region displays a characteristic splitting pattern corresponding to the three protons on the benzene ring. The acetyl methyl protons appear as a singlet around δ 2.54 ppm. The phenolic hydroxyl protons are observed as broad singlets at lower fields, often around δ 10.2 and 12.5 ppm, with the ortho-hydroxyl proton being significantly downfield due to intramolecular hydrogen bonding with the acetyl group.
3-Methyl-2,4-dihydroxyacetophenone (Predicted): The introduction of a methyl group at the 3-position will alter the aromatic region of the ¹H NMR spectrum. The electron-donating nature of the methyl group is expected to cause a slight upfield shift (shielding) of the adjacent aromatic protons. The singlet from the newly introduced methyl group would likely appear in the range of δ 2.1-2.3 ppm. The chemical shift of the acetyl methyl protons should remain relatively unchanged. The hydroxyl proton signals are also expected to be similar to the parent compound, with the intramolecularly hydrogen-bonded ortho-hydroxyl proton remaining significantly downfield.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides insight into the carbon framework of a molecule.
2,4-Dihydroxyacetophenone: The ¹³C NMR spectrum of 2,4-dihydroxyacetophenone shows signals for the eight carbon atoms. The carbonyl carbon of the acetyl group is the most deshielded, appearing around δ 200 ppm. The aromatic carbons attached to the hydroxyl groups are also significantly deshielded, while the other aromatic carbons resonate at higher fields. The methyl carbon of the acetyl group gives a signal at approximately δ 26 ppm.
3-Methyl-2,4-dihydroxyacetophenone (Predicted): The addition of the methyl group will introduce a new signal in the aliphatic region of the spectrum, expected around δ 15-20 ppm. The ipso-carbon (the aromatic carbon directly attached to the methyl group) will experience a downfield shift, while the ortho and para carbons relative to the methyl group will show an upfield shift due to its electron-donating effect. The chemical shifts of the carbonyl and acetyl methyl carbons are not expected to change significantly.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
2,4-Dihydroxyacetophenone: The IR spectrum of 2,4-dihydroxyacetophenone is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the two phenolic hydroxyl groups. The broadness is a result of hydrogen bonding. A strong, sharp peak around 1640 cm⁻¹ corresponds to the C=O stretching of the ketone. The spectrum also shows characteristic peaks for aromatic C-H stretching (around 3000-3100 cm⁻¹) and C-O stretching (around 1200-1300 cm⁻¹).
3-Methyl-2,4-dihydroxyacetophenone (Predicted): The IR spectrum of the 3-methyl derivative is expected to be very similar to that of the parent compound. The characteristic broad O-H stretch and the strong C=O stretch will be present. The most notable difference will be the appearance of C-H stretching vibrations for the methyl group in the 2850-2960 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
2,4-Dihydroxyacetophenone: The mass spectrum of 2,4-dihydroxyacetophenone shows a molecular ion peak [M]⁺ at m/z 152. A prominent fragment is observed at m/z 137, corresponding to the loss of a methyl group ([M-CH₃]⁺) from the acetyl group.
3-Methyl-2,4-dihydroxyacetophenone (Predicted): The molecular ion peak [M]⁺ for the 3-methyl derivative is expected at m/z 166, reflecting the addition of a methyl group (14 Da) to the parent compound. The primary fragmentation pathway is likely to be similar, with a major fragment at m/z 151, corresponding to the loss of the acetyl methyl group ([M-CH₃]⁺).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
2,4-Dihydroxyacetophenone: The UV-Vis spectrum of 2,4-dihydroxyacetophenone in a solvent like methanol typically exhibits two main absorption maxima, around 275 nm and 315 nm. These absorptions are due to π → π* transitions within the aromatic ring and the conjugated system involving the carbonyl group.
3-Methyl-2,4-dihydroxyacetophenone (Predicted): The introduction of an electron-donating methyl group on the aromatic ring is expected to cause a slight bathochromic (red) shift in the absorption maxima. This is because the methyl group can stabilize the excited state, thus lowering the energy required for the electronic transition. The overall shape of the spectrum is expected to be similar to that of the parent compound.
Experimental Protocols
The following are generalized, step-by-step methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective nuclei in the molecule.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Instrument Setup: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: Record the background spectrum (of the empty sample compartment). Then, record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Logical Relationships and Workflows
Caption: Experimental workflow for the comparative spectral analysis.
Conclusion
This guide provides a comprehensive comparison of the spectral properties of 2,4-dihydroxyacetophenone and its 3-methyl derivative. The addition of a methyl group at the 3-position is predicted to induce subtle but discernible changes in the NMR, IR, Mass, and UV-Vis spectra. These predicted shifts, based on established principles of chemical spectroscopy, offer valuable insights for the identification and characterization of this and related compounds. For definitive structural confirmation of 3-methyl-2,4-dihydroxyacetophenone, the acquisition of experimental spectral data remains a crucial next step.
References
Unlocking Antifungal Potential: A Comparative Guide to Acetophenone Derivatives
For Immediate Release
A Senior Application Scientist's Guide to the Antifungal Activity of Acetophenone Derivatives
The rising threat of fungal resistance to existing antimicrobial agents necessitates the exploration of novel chemical scaffolds. Acetophenone derivatives, a class of naturally occurring and synthetic phenolic compounds, have emerged as a promising area of research for the development of new antifungal therapeutics.[1][2] This guide provides a comparative analysis of the antifungal activity of various acetophenone derivatives, offering insights into their mechanisms of action, structure-activity relationships, and standardized testing protocols for researchers, scientists, and drug development professionals.
Probing the Mechanism: How Acetophenone Derivatives Combat Fungi
The antifungal action of acetophenone derivatives is often multifaceted. One proposed mechanism involves the disruption of fungal cell membrane integrity. By altering membrane permeability, these compounds can interfere with essential cellular processes, leading to fungal cell death.[3] Some derivatives, particularly those with hydroxyl substitutions, also exhibit antioxidant properties which can help mitigate cellular damage.[4][5] Furthermore, molecular docking studies have suggested that certain derivatives may target specific fungal enzymes, such as succinate dehydrogenase (SDH), an essential component of the fungal respiratory chain.[6]
Comparative Antifungal Efficacy: A Data-Driven Overview
The antifungal potency of acetophenone derivatives is highly dependent on their chemical structure, including the nature and position of substituents on the aromatic ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative acetophenone derivatives against various fungal pathogens. A lower MIC value indicates greater antifungal activity.
| Derivative Class | Specific Compound Example | Fungal Species | MIC (µg/mL) | Reference |
| Hydroxyacetophenones | 2-senecioyl-4-(hydroxyethyl)-phenol | Candida spp., Dermatophytes | 500-1000 | [7] |
| Xanthoxylin | Candida albicans | Not specified | [8] | |
| 4-Hydroxyacetophenone (4-HAP) | General Fungi | Not specified | [4] | |
| Mannich Bases | Quaternary derivative 4 | Trichophyton rubrum | 2-16 times more potent than Amphotericin B | [1] |
| Quaternary derivative 8 | Saccharomyces cerevisiae | 2 times more effective than Amphotericin B | [1] | |
| Chalcones | (E)-3-(4-fluorophenyl)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)prop-2-en-1-one | Candida albicans | 0.31 mg/mL | [9] |
| Thiadiazole-thioethers | Compound E2 | Thanatephorus cucumeris | 22.2 (EC50) | [3] |
| Compound E3 | Gibberella saubinetii | 21.5 (EC50) | [3] | |
| α,α-Dihalogenated | Compound Ii | Colletotrichum gloeosporioides | 18 | [10] |
| Tetrazole Hybrids | Compounds 4a and 5d | Various Fungi | 4-128 | [8] |
Note: This table presents a selection of data from the cited literature. Direct comparison of absolute values should be done with caution due to variations in experimental conditions.
Structure-Activity Relationship (SAR): Decoding Chemical Potency
The accumulated data reveals key insights into the structure-activity relationships of these compounds:
-
Quaternization: The conversion of Mannich bases of acetophenone to their quaternary ammonium derivatives has been shown to dramatically improve antifungal activity.[1] This is likely due to the increased positive charge, which enhances interaction with the negatively charged fungal cell membrane.
-
Halogenation: The presence of halogen atoms, as seen in α,α-dihalogenated acetophenone derivatives, can significantly boost antifungal efficacy.[10]
-
Hybridization: Combining the acetophenone scaffold with other biologically active moieties, such as tetrazoles, can lead to hybrid compounds with a broad spectrum of antimicrobial activity.[8]
-
Substituent Position: The location of substituents on the acetophenone ring plays a crucial role. For instance, studies on hydroxyacetophenones have shown that the specific placement of hydroxyl and other groups influences their activity against different fungal species.[11]
The following diagram illustrates the general structure of an acetophenone derivative and highlights key areas for chemical modification to enhance antifungal activity.
Caption: Structure-Activity Relationship (SAR) hotspots on the acetophenone scaffold.
Standardized Protocol for Antifungal Susceptibility Testing
To ensure reproducible and comparable results, it is imperative to follow standardized protocols for antifungal susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines, such as the M27 and M44 documents for yeasts.[12][13] A common and reliable method is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution MIC Assay for Yeasts (Adapted from CLSI M27)
-
Inoculum Preparation:
-
Subculture the yeast isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.[14]
-
Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Compound Preparation and Serial Dilution:
-
Dissolve the acetophenone derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compounds in RPMI-1640 medium to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared yeast inoculum to each well of the microtiter plate.
-
Include a positive control (yeast in medium without compound) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.[15]
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control. This can be assessed visually or by using a spectrophotometer to measure optical density.
-
The following flowchart outlines the experimental workflow for the broth microdilution assay.
Caption: Experimental workflow for the broth microdilution antifungal susceptibility assay.
Conclusion and Future Directions
Acetophenone derivatives represent a versatile and promising class of compounds in the search for new antifungal agents. The evidence suggests that strategic chemical modifications, such as quaternization and hybridization, can lead to highly potent derivatives.[1][8] Future research should focus on optimizing the lead compounds identified in these studies, exploring their in vivo efficacy and safety profiles, and further elucidating their precise mechanisms of action to pave the way for their potential clinical application.
References
- 1. Antifungal activity of some mono, bis and quaternary Mannich bases derived from acetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antifungal mechanism of novel acetophenone derivatives containing 1,3,4-thiadiazole-2-thioethers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sciensage.info [sciensage.info]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. acgpubs.org [acgpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 13. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 14. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 15. njccwei.com [njccwei.com]
Safety Operating Guide
Safeguarding Our Waters: A Comprehensive Guide to the Proper Disposal of 1-(2,4-Dihydroxy-3-methylphenyl)ethanone
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. With this power comes the profound responsibility of ensuring that every stage of the chemical lifecycle, including disposal, is managed with the utmost rigor to protect both personnel and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2,4-Dihydroxy-3-methylphenyl)ethanone, a substituted acetophenone derivative. Due to the structural alerts within this molecule—namely its phenolic nature—and data on closely related compounds, a cautious and environmentally-conscious approach to its disposal is paramount.
Core Directive: Prioritizing Environmental Safety
The fundamental principle governing the disposal of this compound is the prevention of environmental release. A structurally analogous compound, 1-(2,4-DIHYDROXY-3-METHYLPHENYL)-2-(2-METHYLPHENYL)ETHANONE, is classified as "Very toxic to aquatic life"[1]. This classification serves as a critical surrogate warning, strongly indicating that this compound likely shares this ecotoxicity. Phenolic compounds, as a class, are known for their potential to cause significant harm to aquatic ecosystems and may act as endocrine-disrupting compounds[2][3]. Therefore, under no circumstances should this compound or its residues be disposed of down the sanitary sewer or in general solid waste.
| Chemical Identity and Hazard Summary | |
| Compound Name | This compound |
| Synonyms | 3-Methyl-2,4-dihydroxyacetophenone |
| Molecular Formula | C₉H₁₀O₃ |
| Anticipated Primary Hazard | Very toxic to aquatic life (H400) |
| Structural Concerns | Phenolic hydroxyl groups, substituted acetophenone |
| Disposal Imperative | Must be treated as hazardous waste. No drain or trash disposal. |
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is crucial to handle the waste material with the same level of care as the pure compound. Adherence to standard laboratory safety protocols is non-negotiable.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A standard laboratory coat is required. For larger quantities of waste, a chemical-resistant apron is recommended.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling any potential aerosols or vapors.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a structured process that ensures safety and regulatory compliance from the point of generation to final disposal by a licensed professional service.
Step 1: Waste Segregation and Collection
All waste streams containing this compound must be segregated at the source. This includes:
-
Neat (unadulterated) leftover compound.
-
Contaminated disposable labware (e.g., pipette tips, weighing boats, gloves).
-
Solutions containing the compound.
-
Solvent rinses of glassware that was in contact with the compound.
Do not mix this waste with other waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) office.
Step 2: Containerization and Labeling
-
Select an Appropriate Waste Container:
-
For solid waste and contaminated labware, use a designated, sealable hazardous waste container (e.g., a rigid, leak-proof pail or drum).
-
For liquid waste (solutions and rinsates), use a compatible, sealable, and shatter-resistant container (e.g., a high-density polyethylene or glass bottle, with secondary containment).
-
-
Label the Container:
-
As soon as the first piece of waste is added, affix a hazardous waste label to the container.
-
The label must clearly state "Hazardous Waste."
-
List all chemical constituents by their full names, including solvents and an estimated concentration or percentage of this compound.
-
Clearly indicate the associated hazards. Based on available data, this should include "Toxic to Aquatic Life."
-
Step 3: Secure Storage
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be:
-
At or near the point of waste generation.
-
Under the control of the laboratory personnel.
-
Away from heat sources, direct sunlight, and areas of high traffic.
-
Segregated from incompatible chemicals.
Step 4: Arrange for Professional Disposal
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the collection of the waste. Provide them with a complete and accurate description of the waste container's contents as detailed on the label.
The final disposal method will be determined by the licensed waste management provider and may include high-temperature incineration or other approved chemical destruction techniques.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent environmental release and personnel exposure.
-
Alert Personnel: Notify colleagues in the immediate vicinity.
-
Evacuate if Necessary: For large spills or if you are unsure of the hazard, evacuate the area and contact your EHS office.
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to dike the spill and prevent it from spreading or entering drains.
-
Collect the Absorbed Material: Wearing appropriate PPE, carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report the Incident: Follow your institution's procedures for reporting chemical spills.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these rigorous disposal procedures, the scientific community can continue its vital work while upholding its commitment to environmental stewardship and laboratory safety.
References
Personal protective equipment for handling 1-(2,4-Dihydroxy-3-methylphenyl)ethanone
Essential Safety and Handling Guide for 1-(2,4-Dihydroxy-3-methylphenyl)ethanone
A Senior Application Scientist's Protocol for Safe Laboratory Operations
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents, such as this compound (CAS No. 10139-84-1), demands a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a self-validating system for the secure handling of this compound.
Hazard Identification and Risk Assessment
This compound, also known as 2',4'-Dihydroxy-3'-methylacetophenone, is a combustible solid in the form of a powder or crystals, which necessitates careful handling to avoid dust formation. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
| Hazard Class | Category | GHS Code | Description |
| Skin Irritation | 2 | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | 2A | H319 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation.[1][2] |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[3] |
The GHS pictogram associated with these hazards is the exclamation mark (GHS07), and the signal word is "Warning".[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is paramount to mitigate the risks associated with handling this compound. The following PPE is mandatory and should be donned before entering the designated handling area.
Eye and Face Protection
-
Requirement: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashes or dust generation, a face shield worn over safety goggles is essential.
-
Causality: This compound can cause serious eye irritation (H319).[1][2] Direct contact of the powder or dust with the eyes can lead to significant discomfort, inflammation, and potential damage. A face shield provides an additional barrier of protection for the entire face.
Skin Protection
-
Requirement: Nitrile or neoprene gloves are recommended. A standard laboratory coat must be worn and fully fastened. For handling larger quantities or in situations with a high risk of contamination, a chemical-resistant apron over the lab coat is advised.
-
Causality: this compound is a skin irritant (H315).[1][2] Prolonged or repeated contact can cause redness, itching, and inflammation. Impervious gloves prevent direct skin contact, and a lab coat protects the arms and body from accidental spills.
Respiratory Protection
-
Requirement: When handling the solid material outside of a certified chemical fume hood or in any situation where dust may be generated, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is required.
-
Causality: This compound may cause respiratory tract irritation (H335).[1][2] Inhalation of the fine powder can lead to irritation of the nose, throat, and lungs, resulting in coughing and shortness of breath.
The following DOT script visualizes the mandatory PPE for handling this compound.
Caption: Workflow for donning mandatory PPE.
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Engineering Controls
-
Primary Handling Area: All weighing and initial dilutions of the solid compound must be performed in a certified chemical fume hood to contain any dust.
-
Ventilation: Ensure the laboratory is well-ventilated. Local exhaust ventilation should be used if the process is scaled up or if there is a potential for dust generation outside of a fume hood.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Designate a specific area for handling the compound and ensure it is clean and uncluttered.
-
Weighing: Carefully weigh the required amount of this compound on a tared weigh boat inside a chemical fume hood. Avoid any actions that could generate dust, such as rapid movements or pouring from a height.
-
Transfer: Use a spatula to transfer the solid. If transferring to a flask for dissolution, do so slowly and carefully.
-
Dissolution: Add the solvent to the solid in a controlled manner. If necessary, cap the container and sonicate or stir to aid dissolution.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Carefully remove and dispose of gloves as described in the disposal section. Wash hands thoroughly with soap and water.[1]
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
The following DOT script outlines the decision-making process in case of an emergency.
Caption: Emergency response decision tree.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Unused Chemical: Dispose of the unused compound as hazardous chemical waste in accordance with your institution's and local regulations. Do not dispose of it down the drain.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be placed in a sealed, labeled hazardous waste container.
-
Empty Containers: "Empty" containers may still retain chemical residue and should be treated as hazardous waste.
By adhering to these comprehensive safety and handling protocols, you can confidently and responsibly work with this compound, ensuring both your personal safety and the integrity of your research.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
